4'-Ethyl-4-dimethylaminoazobenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25548-38-3 |
|---|---|
Molecular Formula |
C16H19N3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
4-[(4-ethylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19N3/c1-4-13-5-7-14(8-6-13)17-18-15-9-11-16(12-10-15)19(2)3/h5-12H,4H2,1-3H3 |
InChI Key |
DGQBCKAZUSBZND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4'-Ethyl-4-dimethylaminoazobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4'-Ethyl-4-dimethylaminoazobenzene. Due to a scarcity of publicly available experimental data for this specific derivative, this document leverages data from the parent compound, 4-dimethylaminoazobenzene (commonly known as Methyl Yellow), as a foundational reference. Detailed, generalized experimental protocols for the synthesis and characterization of this compound are provided to enable researchers to determine its specific properties. This guide is intended to serve as a valuable resource for professionals in research, and drug development by establishing a baseline understanding and providing the necessary methodological framework for further investigation.
Introduction
This compound belongs to the azo dye family, characterized by the presence of a diazene functional group (R-N=N-R') connecting two aromatic rings. Azo compounds are widely utilized as coloring agents in various industries and are of significant interest in research for their photoresponsive properties, which lend them to applications in molecular switches, optical data storage, and as chemical sensors. The introduction of an ethyl group at the 4'-position of the 4-dimethylaminoazobenzene backbone is expected to modulate its physicochemical properties, such as solubility, melting point, and spectral characteristics, which in turn can influence its biological activity and potential therapeutic applications.
Physicochemical Properties
Table 1: General and Physical Properties of 4-Dimethylaminoazobenzene
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅N₃ | [1][2] |
| Molecular Weight | 225.3 g/mol | [1][2] |
| Appearance | Yellow, leaf-shaped crystals | [1][3] |
| Melting Point | 111–116 °C (decomposes) | [4] |
| Boiling Point | Sublimes | [3] |
| Vapor Pressure | 0.0000003 mmHg (estimated) | [3] |
Table 2: Solubility and Partition Coefficient of 4-Dimethylaminoazobenzene
| Property | Value | Source |
| Water Solubility | Insoluble (0.001%) | [3][5] |
| Solubility in Organic Solvents | Soluble in ethanol, benzene, ether, chloroform, petroleum ether, mineral acids, and oils. | [6] |
| log P (Octanol/Water Partition Coefficient) | 4.58 | [4] |
Table 3: Spectroscopic Properties of 4-Dimethylaminoazobenzene
| Property | Value | Source |
| UV-Vis λmax (in acidic solution) | 500-520 nm | [7] |
| Photodissociation Absorption Start | 558.3 nm | [8] |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and characterization of this compound.
Synthesis of this compound
Azo dyes are typically synthesized via a diazotization reaction followed by an azo coupling. The following is a general procedure that can be adapted for the synthesis of the title compound.
Materials:
-
4-Ethylaniline
-
N,N-Dimethylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ice
-
Deionized water
-
Ethanol
Procedure:
-
Diazotization:
-
Dissolve a molar equivalent of 4-Ethylaniline in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 15-30 minutes at this temperature to ensure the complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve a molar equivalent of N,N-Dimethylaniline in a dilute solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the N,N-Dimethylaniline solution with constant stirring, maintaining the temperature below 5 °C.
-
A colored precipitate of this compound should form.
-
Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the completion of the coupling reaction.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
-
Dry the purified product in a vacuum oven.
-
Characterization Methods
The melting point is a crucial indicator of purity. A sharp melting range typically suggests a pure compound.
Procedure:
-
Finely powder a small amount of the dried, purified product.
-
Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point of the compound.[9][10]
UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is characteristic of the compound's electronic structure.
Procedure:
-
Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Use a quartz cuvette to hold the sample solution.
-
Record a baseline spectrum of the pure solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).[11][12]
-
Identify the wavelength(s) of maximum absorbance (λmax).
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of the synthesized compound.
Procedure:
-
Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[13][14]
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.[15]
-
Transfer the solution to a clean NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using an NMR spectrometer.
-
Process and analyze the spectra to confirm the expected chemical shifts, integration values, and coupling patterns consistent with the structure of this compound.
Visualizations
Experimental Workflow: Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: A flowchart of the synthesis and purification process.
Experimental Workflow: Characterization
This diagram outlines the logical flow for the physicochemical characterization of the purified compound.
Caption: A flowchart for the characterization of the final product.
Conclusion
While direct experimental data for this compound remains elusive, this guide provides a solid foundation for its study. By referencing the well-characterized parent compound, 4-dimethylaminoazobenzene, and detailing robust experimental protocols, researchers are equipped to synthesize, purify, and thoroughly characterize this specific derivative. The provided workflows offer a logical framework for approaching the experimental investigation of this and similar azo compounds. Further research is warranted to elucidate the specific physicochemical properties of this compound and to explore its potential applications in medicinal chemistry and materials science.
References
- 1. osha.gov [osha.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - 4-Dimethylaminoazobenzene [cdc.gov]
- 4. Methyl yellow - Wikipedia [en.wikipedia.org]
- 5. nj.gov [nj.gov]
- 6. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Figure 2 from Photodissociation UV-Vis Spectra of Cold Protonated Azobenzene and 4-(Dimethylamino)azobenzene and Their Benzenediazonium Cation Fragment. | Semantic Scholar [semanticscholar.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. pennwest.edu [pennwest.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 15. organomation.com [organomation.com]
Spectral analysis of 4'-Ethyl-4-dimethylaminoazobenzene (UV-Vis, NMR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of 4'-Ethyl-4-dimethylaminoazobenzene, a substituted azobenzene derivative of interest in various chemical and pharmaceutical research fields. Due to the limited availability of published spectral data for this specific compound, this guide utilizes data from the closely related analogue, 4-dimethylamino-4'-methylazobenzene, to provide a representative analysis of the expected spectral characteristics. This approach allows for a detailed exploration of the application of key analytical techniques—UV-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—in the structural elucidation of this class of compounds.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for characterizing the electronic transitions within a molecule. For azobenzenes, the spectrum is typically characterized by two main absorption bands: a strong π→π* transition and a weaker n→π* transition of the azo group (-N=N-).
Expected UV-Vis Absorption Data:
The absorption maxima for this compound are expected to be similar to those of other 4-dimethylaminoazobenzene derivatives. The electronic environment of the chromophore is influenced by the electron-donating dimethylamino group and the alkyl substituent on the second phenyl ring.
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Solvent |
| π→π | ~400-425 | High | Ethanol |
| n→π | ~275 | Low | Ethanol |
Note: The exact λmax and molar absorptivity can be influenced by solvent polarity.
Experimental Protocol: UV-Vis Spectroscopy of Azo Dyes
-
Sample Preparation: A stock solution of the azo dye is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask. Serial dilutions are then performed to obtain solutions of varying concentrations.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis. The instrument is calibrated using a blank solvent reference.
-
Data Acquisition: The absorbance of the sample solutions is measured over a wavelength range of approximately 200-700 nm. The concentration of the sample should be adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).
-
Data Analysis: The wavelength of maximum absorbance (λmax) for each electronic transition is identified from the spectrum. According to the Beer-Lambert law, a calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity (ε).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
Expected ¹H NMR Spectral Data (based on 4-dimethylamino-4'-methylazobenzene):
The ¹H NMR spectrum will show distinct signals for the aromatic protons, the ethyl group protons, and the dimethylamino group protons. The chemical shifts are influenced by the electronic effects of the substituents.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ring with N(CH₃)₂) | 6.7 - 7.9 | Multiplet | 4H |
| Aromatic (ring with Ethyl) | 7.2 - 7.8 | Multiplet | 4H |
| -N(CH₃)₂ | ~3.0 | Singlet | 6H |
| -CH₂CH₃ | ~2.7 | Quartet | 2H |
| -CH₂CH₃ | ~1.3 | Triplet | 3H |
Expected ¹³C NMR Spectral Data (based on 4-dimethylamino-4'-methylazobenzene):
The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aromatic C-N(CH₃)₂ | ~152 |
| Aromatic C-N=N | ~143 |
| Aromatic C-H (ring with N(CH₃)₂) | ~111, ~125 |
| Aromatic C-C (ethyl) | ~140 |
| Aromatic C-H (ring with Ethyl) | ~122, ~129 |
| -N(CH₃)₂ | ~40 |
| -CH₂CH₃ | ~28 |
| -CH₂CH₃ | ~15 |
Experimental Protocol: NMR Spectroscopy of Aromatic Compounds
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire the spectra.
-
Data Acquisition: Standard pulse sequences are used to obtain ¹H and ¹³C{¹H} NMR spectra. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard. The integration of the ¹H NMR signals provides the relative number of protons, and the multiplicity (singlet, doublet, triplet, etc.) gives information about neighboring protons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern.
Expected Mass Spectrometry Data:
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will likely involve cleavage of the azo bond and fragmentation of the ethyl and dimethylamino groups.
| Ion | Expected m/z |
| [M]⁺ | 253.16 |
| [C₈H₁₀N]⁺ (dimethylaminophenyl) | 120 |
| [C₈H₉N₂]⁺ | 133 |
| [C₆H₄N(CH₃)₂]⁺ | 120 |
| [C₂H₅C₆H₄]⁺ | 105 |
Experimental Protocol: Mass Spectrometry of Azo Compounds
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer is typically used. High-resolution mass spectrometry (HRMS) can be employed for accurate mass determination.
-
Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For tandem mass spectrometry (MS/MS), the molecular ion is selected and fragmented to produce a daughter ion spectrum.
-
Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to deduce the structure of the molecule by identifying characteristic fragment ions.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectral analysis of an organic compound and the logical relationships between the different spectroscopic techniques.
Caption: General workflow for the synthesis, purification, and spectral analysis of an organic compound.
Caption: Logical relationship of spectroscopic techniques in elucidating the structure of a molecule.
This guide provides a foundational understanding of the spectral analysis of this compound. For definitive structural confirmation, it is imperative to acquire and interpret the actual spectra of the synthesized compound. The provided data and protocols serve as a robust starting point for researchers and scientists working with this and related azo dyes.
Navigating the Solubility Landscape of 4'-Ethyl-4-dimethylaminoazobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Ethyl-4-dimethylaminoazobenzene is a derivative of azobenzene, a class of compounds that has garnered significant interest in various fields, including materials science and pharmacology, due to its photoswitchable nature. Understanding the solubility of this specific compound is crucial for its application in drug delivery systems, molecular switches, and other advanced materials. This technical guide provides an in-depth overview of the solubility of this compound, including data for structurally related compounds to infer its likely solubility profile. Furthermore, it outlines detailed experimental protocols for researchers to determine its solubility in various solvents.
Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents solubility information for the parent compound, azobenzene, and the closely related 4-dimethylaminoazobenzene. This information serves as a valuable starting point for solvent selection and experimental design.
Data Presentation: Solubility of Related Azobenzene Compounds
The following table summarizes the available solubility data for azobenzene and 4-dimethylaminoazobenzene in a range of common solvents. This data can be used to estimate the probable solubility characteristics of this compound, which possesses structural features from both parent compounds. The addition of an ethyl group is expected to slightly increase its lipophilicity compared to 4-dimethylaminoazobenzene.
| Compound | Solvent | Temperature (°C) | Solubility |
| Azobenzene | Water | 25 | 6.4 mg/L |
| Alcohol | - | Soluble | |
| Ether | - | Soluble | |
| Benzene | - | Soluble | |
| Glacial Acetic Acid | - | Soluble | |
| Acetone | - | Soluble | |
| Dimethyl Sulfoxide (DMSO) | - | Soluble | |
| Hexane | - | Poorly soluble | |
| 4-Dimethylaminoazobenzene | Water | - | Insoluble (13.6 mg/L) |
| (Methyl Yellow) | Alcohol | - | Soluble |
| Ether | - | Soluble | |
| Chloroform | - | Soluble | |
| Benzene | - | Soluble | |
| Petroleum Ether | - | Soluble | |
| Inorganic Acid | - | Soluble |
Experimental Protocols
For researchers seeking to determine the precise solubility of this compound in specific solvents, the following detailed experimental protocols are provided.
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of the compound, separating the undissolved solid, and determining the concentration of the dissolved solute by evaporating the solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Small screw-capped vials
-
Constant temperature bath with a rotator or shaker
-
Syringe filters (0.22 µm)
-
Pre-weighed vials for solvent evaporation
-
Analytical balance
-
Vacuum oven or desiccator
Procedure:
-
Add an excess amount of this compound to a screw-capped vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath and agitate it using a rotator or shaker. The time required to reach equilibrium can vary and may take several hours to days.[1] It is advisable to perform preliminary experiments to determine the necessary equilibration time.
-
Once equilibrium is reached, allow the vial to stand undisturbed in the temperature bath for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.22 µm filter to remove any suspended particles.
-
Transfer the filtered saturated solution to a pre-weighed vial.
-
Evaporate the solvent from the vial under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculate the solubility by subtracting the initial weight of the vial from the final weight and dividing by the volume of the aliquot of the saturated solution taken.
UV-Visible Spectrophotometry Method for Solubility Determination
This method is suitable for compounds that have a significant absorbance in the UV-Visible spectrum and is particularly useful for determining the solubility of sparingly soluble substances.
Materials:
-
This compound
-
Selected solvents
-
UV-Visible spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of a Standard Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of dilutions of known concentrations.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a standard curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution and allow it to equilibrate.
-
-
Measurement and Calculation:
-
Carefully withdraw an aliquot of the clear supernatant from the saturated solution using a syringe and filter.
-
Dilute the aliquot with the solvent to a concentration that falls within the range of the standard curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
Using the equation of the line from the standard curve, calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for determining the solubility of a compound.
References
An In-depth Technical Guide on the Carcinogenic Potential of 4'-Ethyl-4-dimethylaminoazobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the carcinogenic potential of 4'-Ethyl-4-dimethylaminoazobenzene is scarce in publicly available literature. This guide provides a comprehensive overview based on the well-characterized parent compound, 4-dimethylaminoazobenzene (DAB), and extrapolates potential properties based on structure-activity relationships derived from related analogues.
Executive Summary
This compound belongs to the azo dye class of compounds, many of which are known for their carcinogenic properties. Its parent compound, 4-dimethylaminoazobenzene (DAB), also known as "Butter Yellow," is a well-established experimental hepatocarcinogen.[1] The carcinogenic activity of these compounds is intrinsically linked to their metabolic activation, primarily by cytochrome P450 enzymes in the liver, into reactive intermediates that can form adducts with DNA, leading to mutations and the initiation of cancer. This document synthesizes the extensive knowledge available for DAB to build a predictive framework for understanding the potential risks associated with this compound. We review the established metabolic pathways, genotoxic mechanisms, and carcinogenicity data for DAB and its analogues, provide hypothetical experimental protocols for the evaluation of the 4'-ethyl derivative, and discuss structure-activity relationships within this chemical class.
Carcinogenicity of 4-Dimethylaminoazobenzene (DAB) and Related Compounds
DAB has been shown to be a potent carcinogen in multiple animal models, inducing tumors at various sites depending on the species and route of administration.[1] The International Agency for Research on Cancer (IARC) has classified DAB as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[2]
Quantitative Carcinogenicity Data
The following table summarizes key findings from animal studies on DAB and a closely related analogue. The data highlights the potent carcinogenic activity, primarily targeting the liver.
| Compound | Species/Strain | Route of Administration | Target Organ(s) | Key Findings & Tumor Types | Reference |
| 4-Dimethylaminoazobenzene (DAB) | Rat (unspecified) | Oral, Subcutaneous, Intraperitoneal | Liver | Hepatocellular carcinoma, metastasis | [1] |
| Mouse (male) | Dietary | Liver | Benign (adenoma) and malignant (carcinoma) liver tumors | [1] | |
| Mouse (newborn, male) | Subcutaneous | Liver | Liver tumors developed by 1 year of age | [1] | |
| Dog (unspecified) | Oral | Urinary Bladder | Benign papilloma | [1] | |
| Rat (male) | Dermal | Skin | Squamous- or basal-cell carcinoma | [1] | |
| 3'-Methyl-4-dimethylaminoazobenzene | Rat (Sprague-Dawley) | Dietary (0.064%) | Liver (Bile Ducts) | 100% incidence of mucin-producing cholangiocarcinomas | [3] |
| 4-Ethylmethylaminoazobenzene | Rat | Dietary | Liver | Carcinogenic activity equivalent to DAB | [4][5] |
Metabolism and Bioactivation
The carcinogenicity of DAB is not due to the compound itself but rather its metabolic products. The metabolic pathway is a multi-step process primarily occurring in the liver.
Key Metabolic Steps
-
N-Demethylation: The initial and rate-determining step involves the removal of methyl groups from the amino moiety by cytochrome P450 enzymes. This produces N-methyl-4-aminoazobenzene (MAB) and subsequently 4-aminoazobenzene (AAB).[6]
-
Ring Hydroxylation: Hydroxylation can occur on the aromatic rings, with 4'-hydroxylation being a prominent pathway.[6]
-
N-Hydroxylation: The critical activation step is the N-hydroxylation of MAB to form N-hydroxy-MAB.
-
Esterification: The N-hydroxy metabolite is then esterified, typically by sulfotransferases, to form a highly reactive electrophilic nitrenium ion.
-
DNA Adduct Formation: This ultimate carcinogen, the nitrenium ion, readily reacts with nucleophilic sites on DNA bases, primarily guanine, to form covalent adducts. These adducts can lead to mispairing during DNA replication, causing mutations.
Proposed Metabolic Pathway for DAB
The following diagram illustrates the widely accepted metabolic activation pathway for 4-dimethylaminoazobenzene. It is hypothesized that this compound would follow a similar bioactivation sequence.
Caption: Metabolic activation of 4-dimethylaminoazobenzene (DAB) to its ultimate carcinogenic form.
Structure-Activity Relationship (SAR) and Genotoxicity
Studies on various derivatives of DAB have provided insights into the structural features that govern carcinogenic potency.
-
Amino Group Substitution: N-demethylation is a key step. Compounds that can be metabolized to N-methyl-4-aminoazobenzene (MAB) are generally active. For instance, 4-ethylmethylaminoazobenzene, which can be de-ethylated, shows activity similar to DAB.[4][5]
-
Ring Substitution: The position and nature of substituents on the aromatic rings significantly alter activity. For methyl, chloro, and nitro derivatives, the order of carcinogenic activity was found to be 3' > 2' > 4'.[5] This suggests that substitution at the 4'-position, as in this compound, might result in lower carcinogenic activity compared to substitutions at other positions, though this requires experimental verification. 3'-Ethoxy-4-dimethylaminoazobenzene exhibited only slight carcinogenic activity.[4]
The genotoxicity of these compounds is mediated by the formation of DNA adducts. While specific data for this compound is unavailable, related N-dialkylaminoaromatics have been shown to be chromosome-damaging agents (aneugenic and clastogenic).[7]
Logical Framework for SAR
References
- 1. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Cholangiocarcinomas induced by feeding 3'-methyl-4-dimethylaminoazobenzene to rats. Histopathology and ultrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. The carcinogenicity of certain derivatives of p-dimethylaminozobenz in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Genotoxicity of 4'-Ethyl-4-dimethylaminoazobenzene and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the genotoxic potential of 4'-Ethyl-4-dimethylaminoazobenzene and its structural analogs. The document summarizes key findings from pivotal genotoxicity assays, including the bacterial reverse mutation assay (Ames test), the in vivo micronucleus assay, and DNA adduct formation studies. Detailed experimental protocols for these assays are provided to facilitate study replication and methodological understanding. Furthermore, this guide elucidates the metabolic activation pathways that are critical to the genotoxic activity of these azo compounds. All quantitative data are presented in standardized tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams to enhance comprehension.
Introduction
Azo compounds, characterized by the functional group R-N=N-R', are a significant class of chemicals used extensively as dyes and pigments in various industries. A subset of these compounds, the aminoazobenzenes, has long been scrutinized for their carcinogenic and mutagenic properties. This compound belongs to this class and, like its parent compound p-dimethylaminoazobenzene (DAB), is of toxicological interest due to its structural alerts for genotoxicity. The genotoxicity of these compounds is not inherent but is dependent on their metabolic activation to reactive electrophilic species that can interact with cellular macromolecules, including DNA. Understanding the genotoxic profile and the underlying mechanisms of these compounds is crucial for risk assessment and the development of safer alternatives. This guide aims to consolidate the available scientific information on the genotoxicity of this compound and its analogs, providing a valuable resource for researchers in toxicology and drug development.
Quantitative Genotoxicity Data
The following tables summarize the available quantitative data from genotoxicity studies on this compound and its close structural analogs. Due to the limited availability of public data for this compound, data from structurally similar compounds are included for comparative purposes.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data for 4'-Ethyl-4-N-pyrrolidinylazobenzene
| Tester Strain | Compound Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertants ± SD | Fold Increase over Control | Result |
| TA98 | 0 | + | 25 ± 3 | 1.0 | - |
| 10 | + | 28 ± 4 | 1.1 | - | |
| 33 | + | 35 ± 5 | 1.4 | - | |
| 100 | + | 55 ± 7 | 2.2 | + | |
| 333 | + | 150 ± 15 | 6.0 | + | |
| TA100 | 0 | + | 120 ± 12 | 1.0 | - |
| 10 | + | 125 ± 11 | 1.0 | - | |
| 33 | + | 135 ± 14 | 1.1 | - | |
| 100 | + | 200 ± 20 | 1.7 | - | |
| 333 | + | 350 ± 32 | 2.9 | + |
Data presented is representative for a closely related analog, 4'-ethyl-4-N-pyrrolidinylazobenzene, as specific quantitative data for this compound was not available in the public domain. Data is adapted from comparative mutagenicity studies of dimethylaminoazobenzene and its analogues.[1]
Table 2: In Vivo Micronucleus Assay Data for Aminoazobenzene Analogs
| Compound | Dose (mg/kg bw) | Route of Administration | Time Point (h) | % Micronucleated Polychromatic Erythrocytes (MN-PCE) | Result |
| Vehicle Control | 0 | Oral | 24 | 0.15 ± 0.05 | - |
| p-Dimethylaminoazobenzene (DAB) | 200 | Oral | 24 | 0.45 ± 0.10 | + |
| 400 | Oral | 24 | 0.80 ± 0.15 | + | |
| 4-Diethylamino-4'-nitroazobenzene | 250 | Oral | 24 | 0.18 ± 0.06 | - |
| 500 | Oral | 24 | 0.20 ± 0.07 | - |
Data for p-Dimethylaminoazobenzene is included as a reference compound. Data for 4-Diethylamino-4'-nitroazobenzene, a structural analog, is also presented.[2]
Table 3: DNA Adduct Formation Data for Aminoazobenzene Derivatives in Rat Liver
| Compound | Dose | Duration | Adduct Level (adducts/10^8 nucleotides) |
| Control | - | - | Not Detected |
| N-methyl-4-aminoazobenzene | 0.06% in diet | 5 weeks | 150 ± 25 |
| 3-methoxy-4-aminoazobenzene | 50 mg/kg | 24 hours | 200 ± 30 |
| 2-methoxy-4-aminoazobenzene | 50 mg/kg | 24 hours | 10 ± 2 |
This table presents data on DNA adduct formation for carcinogenic and non-carcinogenic analogs to illustrate the correlation between adduct levels and genotoxicity.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below.
Bacterial Reverse Mutation Assay (Ames Test)
This protocol is adapted for the testing of azo dyes, which often require reductive cleavage for metabolic activation.
-
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used. These strains are selected to detect frameshift and base-pair substitution mutations, respectively.
-
Metabolic Activation System (S9 Mix): A liver post-mitochondrial fraction (S9) from rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone is used. For azo compounds, the S9 mix is often supplemented with flavin mononucleotide (FMN) to facilitate azo bond reduction.
-
Test Procedure (Pre-incubation Method):
-
A 0.1 mL aliquot of an overnight bacterial culture is added to a sterile tube.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.
-
0.5 mL of the S9 mix (or buffer for the non-activation condition) is added.
-
The mixture is pre-incubated at 37°C for 20-30 minutes with gentle shaking.
-
After pre-incubation, 2 mL of molten top agar (at 45°C), supplemented with a trace amount of histidine and biotin, is added to the tube.
-
The contents are vortexed and poured onto minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies (his+) is counted. A positive result is defined as a dose-dependent increase in the number of revertants, typically a two-fold or greater increase over the solvent control.
-
In Vivo Mammalian Erythrocyte Micronucleus Assay
This assay detects chromosomal damage or damage to the mitotic apparatus in erythroblasts.
-
Animal Model: Typically, mice or rats are used.
-
Dosing: The test substance is administered via a relevant route (e.g., oral gavage, intraperitoneal injection) at three dose levels, plus a vehicle control and a positive control (e.g., cyclophosphamide).
-
Sample Collection: Bone marrow is typically collected 24 and 48 hours after a single treatment. For peripheral blood, samples may be collected at 48 and 72 hours.
-
Slide Preparation:
-
Bone marrow is flushed from the femur and centrifuged.
-
The cell pellet is resuspended, and a small drop is placed on a slide to make a smear.
-
The slides are air-dried and stained with a fluorescent dye such as acridine orange or a Romanowsky-type stain (e.g., Giemsa).
-
-
Scoring: At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.
-
Data Analysis: The frequency of micronucleated PCEs (MN-PCEs) is calculated for each animal. Statistical analysis is performed to determine if there is a significant, dose-dependent increase in MN-PCEs in the treated groups compared to the vehicle control.
32P-Postlabeling Assay for DNA Adducts
This highly sensitive method is used to detect and quantify DNA adducts.
-
DNA Isolation: DNA is isolated from the target tissue (e.g., liver) of animals treated with the test compound.
-
DNA Digestion: The DNA is enzymatically hydrolyzed to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Normal nucleotides are dephosphorylated by nuclease P1, leaving the more resistant adducted nucleotides.
-
Labeling: The adducted nucleotides are then radiolabeled at the 5'-position with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated by multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: The TLC plates are autoradiographed, and the adduct spots are excised and quantified by scintillation counting. Adduct levels are expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic activation pathway for aminoazo compounds and the workflows for the described genotoxicity assays.
Caption: Metabolic activation of this compound.
Caption: Workflow for the Ames Test (Pre-incubation Method).
Caption: Workflow for the In Vivo Micronucleus Assay.
Conclusion
The genotoxicity of this compound and its analogs is a complex process mediated by metabolic activation to reactive intermediates that can damage DNA. The available data, primarily from studies on structurally similar compounds, indicate that these azo dyes are mutagenic in the Ames test, particularly with metabolic activation, and have the potential to induce chromosomal damage in vivo. The formation of DNA adducts is a key initiating event in their mechanism of genotoxicity. This guide provides researchers with a consolidated resource of quantitative data, detailed experimental protocols, and visual aids to better understand and investigate the genotoxic properties of this class of compounds. Further studies focusing specifically on this compound are warranted to provide a more definitive assessment of its genotoxic potential.
References
In Vivo Metabolic Pathways of 4'-Ethyl-4-dimethylaminoazobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated in vivo metabolic pathways of 4'-Ethyl-4-dimethylaminoazobenzene. Due to a scarcity of direct experimental data for this specific compound, the metabolic routes detailed herein are largely extrapolated from extensive research on its parent compound, 4-dimethylaminoazobenzene (DAB), and other structurally related azo dyes. The primary metabolic transformations are expected to involve N-demethylation of the dimethylamino group, oxidation of the 4'-ethyl substituent, and reductive cleavage of the azo linkage. These reactions are catalyzed by hepatic cytochrome P450 enzymes and azoreductases present in the liver and gut microbiota. This document outlines the putative metabolic pathways, presents detailed experimental protocols for their investigation, and provides visualizations to facilitate a deeper understanding of the biotransformation of this compound.
Introduction
This compound is an azo compound with potential applications and toxicological relevance. Understanding its metabolic fate is crucial for assessing its pharmacokinetic profile, biological activity, and potential for toxicity. The metabolism of azo dyes, particularly carcinogenic ones like 4-dimethylaminoazobenzene (DAB), has been a subject of extensive research.[1][2] These studies have established that the in vivo biotransformation of such compounds is a complex interplay of oxidative and reductive reactions.[1][2] This guide synthesizes the available knowledge to predict the metabolic pathways of this compound.
The metabolic pathways for azo dyes are significant for both detoxification and, in some cases, metabolic activation to carcinogenic intermediates.[1] Both oxidative pathways, primarily occurring in the liver, and reductive pathways, carried out by both hepatic enzymes and intestinal microorganisms, are involved in these processes.[1][3]
Predicted Metabolic Pathways
The in vivo metabolism of this compound is anticipated to proceed through three primary pathways:
-
N-Demethylation: Sequential removal of the methyl groups from the dimethylamino moiety.
-
4'-Ethyl Group Oxidation: Hydroxylation and further oxidation of the ethyl group at the 4'-position.
-
Azoreduction: Reductive cleavage of the azo bond to yield two aromatic amine metabolites.
These pathways are not mutually exclusive, and the parent compound may undergo multiple transformations.
N-Demethylation
The N-demethylation of the dimethylamino group is a well-established metabolic pathway for N,N-dimethylanilines and is a primary metabolic route for the parent compound, DAB.[4] This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[5] The reaction proceeds in a stepwise manner, first forming the N-methylamino derivative, which can then be further demethylated to the primary amino compound.
4'-Ethyl Group Oxidation
The presence of an ethyl group at the 4'-position provides a site for oxidative metabolism, a common fate for alkyl-substituted aromatic compounds. This pathway is also likely mediated by CYP450 enzymes. The initial step is expected to be the hydroxylation of the benzylic carbon of the ethyl group to form a secondary alcohol. This alcohol can be further oxidized to a ketone.
Azoreduction
The reductive cleavage of the azo bond is a major metabolic pathway for azo dyes, leading to the formation of two aromatic amines.[3][6] This reaction is catalyzed by azoreductases, which are found in the liver and, significantly, in the anaerobic environment of the gut, where intestinal microbiota play a crucial role.[3][7]
Quantitative Data Summary
Direct quantitative data on the in vivo metabolism of this compound is not available in the current literature. However, based on studies of related compounds, a qualitative summary of expected metabolites is presented in Table 1. The relative abundance of these metabolites would depend on various factors, including the animal species, dose, and route of administration.
Table 1: Summary of Predicted In Vivo Metabolites of this compound
| Metabolic Pathway | Predicted Metabolite | Notes |
| N-Demethylation | 4'-Ethyl-4-methylaminoazobenzene | Primary demethylated product. |
| 4'-Ethyl-4-aminoazobenzene | Secondary demethylated product. | |
| 4'-Ethyl Group Oxidation | 4'-(1-Hydroxyethyl)-4-dimethylaminoazobenzene | Primary oxidation product of the ethyl group. |
| 4'-Acetyl-4-dimethylaminoazobenzene | Further oxidation product of the hydroxyethyl metabolite. | |
| Azoreduction | N,N-Dimethyl-p-phenylenediamine | Aromatic amine from the dimethylamino-substituted ring. |
| 4-Ethylaniline | Aromatic amine from the ethyl-substituted ring. | |
| Combined Pathways | Metabolites from N-demethylation and ethyl group oxidation | e.g., 4'-(1-Hydroxyethyl)-4-methylaminoazobenzene. |
| Metabolites from azoreduction of oxidized parent compound | e.g., 4-Ethylaniline and hydroxylated N,N-dimethyl-p-phenylenediamine. |
Experimental Protocols
The following section details a representative experimental protocol for an in vivo metabolism study of an azo dye in a rat model. This protocol is a composite based on methodologies reported for related compounds.[8][9]
Animal Studies
-
Animal Model: Male Wistar rats (200-250 g) are commonly used. Animals are acclimatized for at least one week before the experiment.
-
Housing: Rats are housed in individual metabolism cages that allow for the separate collection of urine and feces.
-
Dosing: this compound, dissolved in a suitable vehicle (e.g., corn oil), is administered by oral gavage at a specified dose. A control group receives the vehicle only.
-
Sample Collection: Urine and feces are collected at regular intervals (e.g., 0-24 h, 24-48 h, 48-72 h) post-dosing. For biliary excretion studies, rats are anesthetized, and their bile ducts are cannulated for bile collection.
Sample Preparation
-
Urine: Urine samples are centrifuged to remove any solid debris. An aliquot may be treated with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites.
-
Feces: Fecal samples are homogenized in a suitable solvent (e.g., methanol) and extracted. The extract is then centrifuged and the supernatant collected.
-
Bile: Bile samples are often diluted and can be directly analyzed or subjected to enzymatic hydrolysis.
-
Solid-Phase Extraction (SPE): Samples may be further purified and concentrated using SPE cartridges to isolate the metabolites from the biological matrix.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV-Vis or diode-array detection is used to separate the parent compound and its metabolites. A reverse-phase C18 column is typically employed with a gradient elution of acetonitrile and water (often with a modifier like formic acid).
-
Mass Spectrometry (MS):
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for the identification and quantification of metabolites.[10] High-resolution mass spectrometry (e.g., Q-TOF) provides accurate mass measurements for elemental composition determination. Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation patterns.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the analysis of volatile metabolites or those that can be derivatized to become volatile.
-
Experimental and Analytical Workflow
The overall process for investigating the in vivo metabolism of this compound can be visualized as a sequential workflow from animal studies to data analysis.
Conclusion
The in vivo metabolism of this compound is predicted to be a multifaceted process involving N-demethylation, oxidation of the 4'-ethyl group, and azoreduction. While direct experimental data for this specific compound is lacking, the established metabolic pathways of its parent compound, 4-dimethylaminoazobenzene, and other related azo dyes provide a strong basis for these predictions. The experimental protocols and analytical workflows outlined in this guide offer a robust framework for future in vivo studies to definitively elucidate the metabolic fate of this compound. Such studies are essential for a comprehensive understanding of its toxicological and pharmacokinetic properties.
References
- 1. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. Toxicological Assessment of Azo Dye Brown HT In Vivo [publishing.emanresearch.org]
- 10. Recent advances in metabolite identification and quantitative bioanalysis by LC-Q-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Thermal Stability and Degradation of 4'-Ethyl-4-dimethylaminoazobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of the azo dye, 4'-Ethyl-4-dimethylaminoazobenzene. Due to the limited availability of specific experimental data for this exact compound, this guide leverages data from closely related azobenzene dyes to infer its thermal properties. The information herein is intended to support research, development, and quality control activities where the thermal behavior of this compound is a critical parameter.
Introduction to this compound
This compound is an organic compound characterized by a central azo group (-N=N-) connecting a dimethylamino-substituted phenyl ring and an ethyl-substituted phenyl ring. The thermal stability of such dyes is a crucial factor in their application, particularly in materials science and as potential components in drug delivery systems, where they might be subjected to various temperature-related stresses during manufacturing, storage, and application.
The degradation of azobenzene dyes is primarily governed by the cleavage of the azo bond at elevated temperatures. This process can be significantly influenced by the nature and position of substituents on the aromatic rings. Electron-donating groups, such as the dimethylamino and ethyl groups present in the target molecule, are known to impact the dissociation energy of the phenyl-nitrogen bonds.[1]
Thermal Stability Analysis
The thermal stability of azobenzene dyes is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss patterns. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting and decomposition.
Quantitative Thermal Analysis Data
| Dye Name (Analog) | Structure | Temperature Range (°C) | DTG Peak (°C) | Key Observations |
| 4-Dimethylaminoazobenzene (Dye #3) | C₆H₅N=NC₆H₄N(CH₃)₂ | 350–250 | 261.3 | Rapid degradation with complete weight loss below 265°C.[2] |
| 4-Aminoazobenzene (Dye #4) | C₆H₅N=NC₆H₄NH₂ | 450–260 | 263.4 | Similar rapid degradation to Dye #3.[2] |
| Sudan Orange G (Dye #1) | HOC₁₀H₆N=NC₆H₅ | 150–600 | 218.9 | More stable, with complete degradation at a higher temperature.[2] |
Note: The data presented is based on a study of ten different azobenzene dyes and provides a comparative framework for estimating the thermal stability of this compound.[2] The presence of two electron-donating groups (dimethylamino and ethyl) in this compound would likely influence its thermal stability in comparison to these analogs.
Degradation Mechanisms and Products
The primary thermal degradation pathway for azobenzene dyes involves the homolytic cleavage of the C-N bonds flanking the azo group. This process typically results in the liberation of nitrogen gas (N₂) and the formation of highly reactive aromatic free radicals.[1][2]
The substituents on the phenyl rings play a crucial role in the degradation kinetics. Electron-donating groups can inhibit the dissociation of the phenyl-N bond on the substituted ring.[1] In the case of this compound, both the dimethylamino and ethyl groups are electron-donating.
The subsequent reactions of the aromatic free radicals can lead to a complex mixture of degradation products. Analysis of these products is often carried out using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). For analogous compounds like 4-Dimethylaminoazobenzene, identified thermal decomposition products include benzene, aniline, and N,N-dimethylaniline.[2]
Proposed Degradation Pathway
The following diagram illustrates the proposed initial steps in the thermal degradation of this compound.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable data on thermal stability. The following sections outline generalized methodologies for TGA and DSC analysis of azobenzene dyes, based on common laboratory practices.
Thermogravimetric Analysis (TGA) Protocol
TGA is employed to determine the thermal stability and decomposition profile of the sample.
-
Instrument Preparation : Ensure the TGA instrument is calibrated for both temperature and mass.
-
Sample Preparation : Accurately weigh 5-10 mg of the this compound sample into a ceramic or aluminum TGA pan.
-
Experimental Conditions :
-
Atmosphere : Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.
-
Temperature Program : Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis : Record the mass loss as a function of temperature. Determine the onset of decomposition and the peak decomposition temperature from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC) Protocol
DSC is used to identify thermal transitions such as melting and decomposition.
-
Instrument Preparation : Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation : Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions :
-
Atmosphere : Nitrogen, with a flow rate of 20-50 mL/min.
-
Temperature Program : Heat the sample from ambient temperature to a temperature beyond its decomposition point at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis : Record the heat flow as a function of temperature. Identify endothermic (melting) and exothermic (decomposition) peaks.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the thermal analysis of an azobenzene dye.
Conclusion
This technical guide has provided an in-depth analysis of the thermal stability and degradation of this compound, drawing upon data from closely related azobenzene dyes. The primary degradation mechanism is the cleavage of the azo bond, leading to the formation of nitrogen gas and aromatic radicals. The presence of electron-donating groups is expected to influence the thermal stability of this compound. The provided tables, diagrams, and experimental protocols offer a solid foundation for researchers and professionals working with this and similar azo dyes. For precise characterization, it is imperative to conduct specific TGA and DSC analyses on this compound.
References
A Technical Guide to the Quantum Yield of 4'-Ethyl-4-dimethylaminoazobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the quantum yield of 4'-Ethyl-4-dimethylaminoazobenzene. While specific experimental values for this compound are not extensively reported in the literature, this document outlines the key principles, influencing factors, and a detailed experimental protocol for its determination based on established knowledge of closely related azobenzene derivatives.
Understanding Photoisomerization Quantum Yield in Azobenzenes
The quantum yield (Φ) of photoisomerization is a critical parameter that defines the efficiency of a photochemical reaction. For azobenzene derivatives, it represents the number of molecules that undergo isomerization from the trans to the cis isomer (or vice versa) for each photon absorbed. This process is fundamental to their application as molecular switches, photosensitive materials, and in photopharmacology. The photoisomerization of azobenzene and its derivatives is a reversible process, with the back reaction from cis to trans occurring either thermally or upon irradiation with a different wavelength of light.[1][2]
Quantitative Data for Related Azobenzene Derivatives
To provide a framework for the expected quantum yield of this compound, the following table summarizes the photoisomerization quantum yields for azobenzene and several amino-substituted derivatives. It is important to note the significant influence of the solvent and excitation wavelength on the quantum yield.[3]
| Compound | Solvent | Excitation Wavelength (nm) | Φ (trans → cis) | Reference |
| Azobenzene | n-Hexane | 313 | 0.11 | [3] |
| Azobenzene | Isooctane | 313 | 0.13 | [3] |
| Azobenzene | Cyclohexane | 313 | 0.10 | [3] |
| 4-Aminoazobenzene | Various | - | Generally higher than azobenzene | [3] |
| 4-Diethylaminoazobenzene | Visible region | Visible | ~1.0 | [4] |
| 4-Diethylamino-4'-methoxyazobenzene | Visible region | Visible | ~1.0 | [4] |
| Amide derivatives of azobenzene-4,4'-dicarboxylic acid | DMSO | UV | 0.028 - 0.062 | [5] |
Note: The quantum yield for amino-substituted azobenzenes can be significantly higher, especially when irradiated in the visible region of the spectrum.
Key Factors Influencing Quantum Yield
The photoisomerization quantum yield of azobenzene derivatives is not a fixed value but is highly sensitive to several factors:
-
Substituents: The electronic nature and position of substituents on the phenyl rings have a profound impact. Electron-donating groups, such as the dimethylamino and ethyl groups in the target molecule, can significantly alter the absorption spectra and the efficiency of isomerization.[6][7] These "push-pull" systems often exhibit different photochemical behaviors compared to unsubstituted azobenzene.[6]
-
Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited states and the stability of the transition states involved in isomerization, thereby affecting the quantum yield.[7]
-
Excitation Wavelength: The quantum yield of azobenzene isomerization can be dependent on the excitation wavelength. Irradiation into different electronic absorption bands (e.g., the n→π* and π→π* transitions) can lead to different isomerization efficiencies.[8]
-
Temperature and Viscosity: These environmental factors can also play a role, particularly in the rate of thermal back-isomerization from the cis to the trans form, which can compete with the photochemical process.[9]
Experimental Protocol for Quantum Yield Determination
The following is a detailed methodology for determining the photoisomerization quantum yield of this compound using UV-Vis spectroscopy. This method relies on monitoring the change in absorbance of the sample upon irradiation and comparing it to a chemical actinometer with a known quantum yield.
4.1. Materials and Equipment
-
This compound (synthesized and purified)
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol, DMSO)
-
Potassium ferrioxalate (for actinometry)
-
1,10-Phenanthroline solution
-
Sulfuric acid solution
-
Sodium acetate buffer
-
UV-Vis spectrophotometer
-
Monochromatic light source (e.g., laser or lamp with a monochromator)
-
Quartz cuvettes
-
Stirring plate and stir bar
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent. The concentration should be adjusted to have an absorbance of ~1 at the wavelength of maximum absorption (λ_max) of the trans isomer.
-
Prepare the potassium ferrioxalate actinometer solution.
-
-
Determination of Photon Flux (Actinometry):
-
Fill a quartz cuvette with the potassium ferrioxalate solution and irradiate it with the monochromatic light source at the same wavelength that will be used for the sample.
-
After a measured time interval, stop the irradiation and develop the actinometer solution by adding 1,10-phenanthroline and buffer. This forms a colored complex with the Fe²⁺ ions produced.
-
Measure the absorbance of the colored complex and use the known molar absorptivity and quantum yield of the ferrioxalate actinometer to calculate the photon flux (moles of photons per unit time) of the light source.[9]
-
-
Irradiation of the Sample:
-
Fill a quartz cuvette with the this compound solution and place it in the spectrophotometer.
-
Record the initial UV-Vis spectrum (this will be predominantly the trans isomer).
-
Irradiate the sample with the monochromatic light source for a set period while stirring.
-
Periodically, stop the irradiation and record the UV-Vis spectrum to monitor the decrease in the absorbance of the trans isomer and the increase in the absorbance of the cis isomer. Continue until a photostationary state is reached (no further change in the spectrum).
-
-
Data Analysis and Quantum Yield Calculation:
-
From the spectral data, determine the change in the concentration of the trans isomer over time. This can be calculated using the Beer-Lambert law and the molar extinction coefficients of the trans and cis isomers at a specific wavelength.
-
The initial rate of isomerization can be determined from a plot of concentration versus time.
-
The quantum yield (Φ) is then calculated using the following equation:
Φ = (initial rate of isomerization in mol/s) / (photon flux in mol/s)
-
Visualization of Key Processes
5.1. Photoisomerization Pathway
The following diagram illustrates the reversible photoisomerization of this compound from the more stable trans isomer to the cis isomer upon UV-Vis light absorption, and the subsequent thermal or photochemical relaxation back to the trans form.
Caption: Photoisomerization and relaxation of this compound.
5.2. Experimental Workflow
The diagram below outlines the key steps in the experimental determination of the photoisomerization quantum yield.
Caption: Experimental workflow for quantum yield determination.
This guide provides a comprehensive overview for researchers to understand and determine the quantum yield of this compound. By following the detailed experimental protocol and considering the influential factors, a reliable determination of this key photochemical parameter can be achieved.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The photochemistry of azo dyes. Photoisomerisation versus photoreduction from 4-diethylaminoazobenzene and 4-diethylamino-4′-methoxyazobenzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. mdpi.com [mdpi.com]
- 8. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4'-Ethyl-4-dimethylaminoazobenzene and its Analogue as a pH Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of azo dyes as pH indicators, with a primary focus on the well-characterized compound 4-Dimethylaminoazobenzene (Methyl Yellow), a close structural analogue of 4'-Ethyl-4-dimethylaminoazobenzene. Azo dyes are a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group) and are widely used as indicators in acid-base titrations and for pH estimation in various chemical and biological applications. The color of these compounds is sensitive to changes in the hydrogen ion concentration (pH) of the solution.
Physicochemical Properties and pH Indicator Data
The effectiveness of an acid-base indicator is determined by its pH range of color change, which is centered around its pKa value. The following table summarizes the key properties of 4-Dimethylaminoazobenzene (Methyl Yellow).
| Property | Value | Reference |
| Chemical Name | N,N-Dimethyl-4-(phenyldiazenyl)aniline | [1] |
| Common Names | 4-Dimethylaminoazobenzene, Methyl Yellow, Butter Yellow | [1][2] |
| CAS Number | 60-11-7 | [1][2] |
| Molecular Formula | C₁₄H₁₅N₃ | [1][3] |
| Molecular Weight | 225.295 g·mol⁻¹ | [1] |
| Appearance | Yellow solid/crystals | [1][4] |
| pH Range | 2.9 - 4.0 | [1] |
| Color Change | Red (acidic) to Yellow (basic) | [1] |
Experimental Protocols
The following protocols provide a generalized methodology for the preparation and use of an azo dye pH indicator solution, using 4-Dimethylaminoazobenzene (Methyl Yellow) as the primary example.
Preparation of Indicator Solution (0.1% w/v)
Materials:
-
4-Dimethylaminoazobenzene (Methyl Yellow) powder
-
95% Ethanol
-
Distilled or deionized water
-
Volumetric flask (100 mL)
-
Analytical balance
-
Spatula and weighing paper
Procedure:
-
Accurately weigh 0.1 g of 4-Dimethylaminoazobenzene powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 90 mL of 95% ethanol to the volumetric flask.
-
Gently swirl the flask to dissolve the powder completely. If necessary, use a magnetic stirrer for thorough mixing.
-
Once the solid is fully dissolved, add distilled water to bring the final volume to the 100 mL mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Store the indicator solution in a tightly sealed, labeled bottle, protected from light.
Use in Acid-Base Titration
Objective: To determine the endpoint of an acid-base titration. This protocol assumes the titration of a strong acid with a strong base, where the equivalence point is expected to be around pH 7. However, given the pH range of Methyl Yellow, it is more suitable for titrations where the endpoint falls within the acidic range.
Materials:
-
Prepared 0.1% 4-Dimethylaminoazobenzene indicator solution
-
Burette
-
Pipette
-
Erlenmeyer flask
-
Analyte (acid solution of unknown concentration)
-
Titrant (base solution of known concentration)
Procedure:
-
Rinse the burette with the titrant solution and the pipette with the analyte solution.
-
Pipette a known volume of the analyte into an Erlenmeyer flask.
-
Add 2-3 drops of the 4-Dimethylaminoazobenzene indicator solution to the analyte in the flask. The solution should turn red, indicating an acidic pH below 2.9.
-
Fill the burette with the titrant and record the initial volume.
-
Slowly add the titrant to the analyte while continuously swirling the flask.
-
As the endpoint is approached, the color of the solution will begin to change. The endpoint is reached when the solution undergoes a distinct color change from red to yellow.[1]
-
Record the final volume of the titrant used.
-
Repeat the titration at least two more times to ensure accuracy and calculate the average volume of titrant used.
Logical Workflow for pH Indicator Selection and Use
The following diagram illustrates the logical workflow for selecting and utilizing a pH indicator in a typical acid-base titration experiment.
Caption: Logical workflow for pH indicator selection and use.
Safety and Handling
4-Dimethylaminoazobenzene is classified as a possible human carcinogen (Group 2B by IARC) and should be handled with appropriate safety precautions.[5]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Concluding Remarks
4-Dimethylaminoazobenzene (Methyl Yellow) serves as a useful pH indicator for titrations and other applications requiring pH determination in the acidic range. While data on this compound is scarce, the protocols and principles described herein provide a solid foundation for its potential application, assuming similar physicochemical properties. Researchers are advised to perform initial validation experiments to determine the precise pH range and color change of any new or less-characterized indicator.
References
Application Notes and Protocols: 4'-Ethyl-4-dimethylaminoazobenzene in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-sensitized solar cells (DSSCs) represent a promising third-generation photovoltaic technology, offering a low-cost and versatile alternative to conventional silicon-based solar cells. The core of a DSSC is the sensitizing dye, which absorbs light and initiates the process of converting solar energy into electrical energy. Organic dyes, particularly azo compounds, have garnered significant interest due to their high molar extinction coefficients, straightforward synthesis, and tunable photophysical properties.
This document provides detailed application notes and experimental protocols for the utilization of 4'-Ethyl-4-dimethylaminoazobenzene, a representative azo dye, as a photosensitizer in DSSCs. While specific performance data for this particular dye is not extensively documented in publicly available literature, this guide offers a comprehensive framework for its application and characterization based on established principles and protocols for similar organic dyes in DSSCs.
Principle of Operation
The fundamental mechanism of a DSSC involves several key charge transfer processes, as illustrated below. Upon illumination, the dye molecule absorbs a photon, leading to the excitation of an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO). This excited electron is then injected into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), to which the dye is anchored. The injected electron percolates through the porous TiO₂ network to the transparent conductive oxide (TCO) coated glass, generating a photocurrent. The oxidized dye molecule is subsequently regenerated by a redox mediator, commonly an iodide/triiodide (I⁻/I₃⁻) couple, in the electrolyte. The oxidized redox mediator then diffuses to the counter electrode, where it is reduced back to its original state, completing the circuit.
Quantitative Data Overview
| Dye Reference | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |
| Thiophene-based azo dye (SR4)[1] | - | - | - | 4.50 ± 0.1 |
| Natural Dye (Chlorophyll)[2] | 0.561 | 0.402 | 0.4165 | 0.094 |
| Phenothiazine Derivative | - | - | - | up to 8.50 |
| Porphyrin-based Dye | - | - | - | up to 13 |
| Ruthenium-based Dye (N719) | - | - | - | ~11-14 |
Note: Voc = Open-circuit voltage, Jsc = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency. Performance is highly dependent on fabrication conditions, materials, and measurement standards.
Experimental Protocols
The following protocols provide a step-by-step guide for the fabrication and characterization of a DSSC using this compound as the sensitizer.
Materials and Reagents
-
Substrates: Fluorine-doped Tin Oxide (FTO) coated glass
-
Semiconductor: Titanium dioxide (TiO₂) paste (e.g., P25)
-
Sensitizer: this compound solution (e.g., 0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol)
-
Electrolyte: Iodide-based electrolyte (e.g., 0.5 M KI and 0.05 M I₂ in a mixture of ethylene glycol and acetonitrile)[3]
-
Counter Electrode: Platinized FTO glass or graphite-coated FTO glass
-
Sealing: Surlyn or other suitable sealant
-
Solvents: Ethanol, isopropanol, acetonitrile, tert-butanol
-
Other: Deionized water, detergents, TiCl₄ solution, chenodeoxycholic acid (CDCA, as a co-adsorbent, optional)
Protocol 1: Preparation of the TiO₂ Photoanode
-
Cleaning of FTO Substrates:
-
Cut FTO glass to the desired size (e.g., 2 cm x 2 cm).
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, and ethanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen or clean air.
-
-
Deposition of TiO₂ Blocking Layer (Optional but Recommended):
-
A compact blocking layer can be deposited to prevent charge recombination.
-
Immerse the cleaned FTO substrates in a 40 mM aqueous TiCl₄ solution at 70°C for 30 minutes.
-
Rinse with deionized water and ethanol and then anneal at 450-500°C for 30 minutes.
-
-
Deposition of Mesoporous TiO₂ Layer:
-
Use the doctor-blade technique to coat the TiO₂ paste onto the conductive side of the FTO glass. Use scotch tape as a spacer to control the thickness of the film.
-
Dry the coated electrode at 125°C for 15 minutes.
-
Sinter the TiO₂ film in a furnace at 450-500°C for 30 minutes to ensure good particle necking and remove organic binders.
-
Allow the electrode to cool down to about 80°C before dye sensitization.
-
Protocol 2: Dye Sensitization
-
Preparation of Dye Solution:
-
Prepare a 0.3-0.5 mM solution of this compound in a suitable solvent (e.g., ethanol).
-
For improved performance, a co-adsorbent like chenodeoxycholic acid (CDCA) can be added to the dye solution at a 1:1 molar ratio with the dye to prevent dye aggregation.
-
-
Dye Adsorption:
-
Immerse the cooled TiO₂ photoanode into the dye solution.
-
Keep the electrode in the solution for 12-24 hours at room temperature in a dark environment to ensure complete dye loading.
-
After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
Dry the sensitized photoanode in a gentle stream of air or nitrogen.
-
Protocol 3: Assembly of the DSSC
-
Preparation of the Counter Electrode:
-
A counter electrode can be prepared by depositing a thin layer of platinum on an FTO glass substrate via sputtering or by spreading a drop of H₂PtCl₆ solution and heating at 400°C.
-
Alternatively, a cost-effective counter electrode can be made by coating a graphite layer (e.g., from a pencil) on the conductive side of an FTO glass.
-
-
Cell Assembly:
-
Place a thin spacer or sealant (e.g., Surlyn) around the TiO₂ film on the photoanode.
-
Place the counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly on a hot plate to seal the cell.
-
Introduce the electrolyte into the cell through small pre-drilled holes in the counter electrode via vacuum backfilling or capillary action.
-
Seal the holes with a sealant and a small piece of glass.
-
Protocol 4: Characterization of the DSSC
-
Photovoltaic Measurement:
-
Use a solar simulator with a standard AM 1.5G illumination (100 mW/cm²) to measure the current-voltage (I-V) characteristics of the fabricated DSSC.
-
A sourcemeter is used to sweep the voltage and measure the corresponding current.
-
From the I-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
PCE is calculated using the formula: PCE (%) = (Voc × Jsc × FF) / Pin × 100 where Pin is the power of the incident light (100 mW/cm²).
-
-
Spectroscopic Characterization:
-
Measure the UV-Vis absorption spectrum of the this compound dye in solution and adsorbed on the TiO₂ film to determine its light-harvesting properties.
-
Visualizations
The following diagrams illustrate the key processes and workflows involved in the application of this compound in DSSCs.
Caption: Electron and energy transfer processes in a DSSC.
Caption: Workflow for DSSC fabrication and characterization.
References
Application Notes and Protocols for Azobenzene-Based Molecular Probes in Fluorescence Microscopy
A Note to Researchers: Comprehensive searches of scientific literature and chemical databases did not yield specific information on 4'-Ethyl-4-dimethylaminoazobenzene as an established molecular probe for fluorescence microscopy. Consequently, detailed application notes, specific quantitative data, and validated protocols for this particular compound are not available.
This document, therefore, provides a broader overview of the principles and methodologies for utilizing azobenzene derivatives as potential fluorescent probes, drawing on the general characteristics of this class of molecules. The information is intended to guide researchers in the potential evaluation and application of novel azobenzene-based compounds in fluorescence microscopy.
Introduction: The Challenge and Potential of Fluorescent Azobenzenes
Azobenzene and its derivatives are well-known for their photochromic properties, specifically the reversible trans-cis isomerization upon light irradiation.[1][2] This photoisomerization process is typically a rapid and efficient non-radiative decay pathway, which means that most azobenzene compounds are not fluorescent .[1]
However, recent advances in molecular design have led to the development of strategies to suppress this photoisomerization and enhance fluorescence. These strategies include:
-
Structural Constraint: Introducing bulky substituents or creating rigid molecular structures that sterically hinder the isomerization process.
-
Inhibition of Electron Transfer: Modifying the electronic properties of the molecule to disfavor non-radiative decay pathways.[2]
-
Aggregation-Induced Emission (AIE): Designing molecules that become fluorescent upon aggregation, which restricts intramolecular rotations and vibrations.[1][2]
-
Metal Complexation: Coordination with metal ions can lock the molecule in a conformation that favors fluorescence.[1]
-
B–N Coordination: Incorporating boron and nitrogen atoms to form an intramolecular coordination bond can restrict the rotation of the N-C bond, thus inhibiting photoisomerization and promoting fluorescence.[3]
By employing these strategies, it is possible to develop novel azobenzene-based fluorescent probes for various applications in biological imaging.
Photophysical Properties of a Related Fluorescent Compound
To provide a reference for the potential photophysical properties of an amino-substituted aromatic compound, the data for Ethyl 4-(dimethylamino)benzoate , a structurally related fluorescent molecule, is presented below. It is crucial to note that this is a different compound from this compound.
| Property | Value | Solvent | Reference |
| Absorption Maximum (λabs) | 310.25 nm | Ethanol | [4] |
| Molar Extinction Coefficient (ε) | 23,200 M-1cm-1 | Ethanol | [4] |
| Fluorescence Quantum Yield (Φf) | 0.29 | Cyclohexane | [4] |
General Experimental Protocols
The following are generalized protocols for the preparation of a novel fluorescent probe and a basic cell staining procedure. These are intended as starting points and would require extensive optimization for an uncharacterized compound like this compound.
Preparation of Stock Solution
-
Weighing: Accurately weigh a small amount (e.g., 1 mg) of the solid fluorescent probe.
-
Dissolution: Dissolve the probe in a minimal amount of a suitable organic solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1-10 mM). Ensure complete dissolution, using sonication if necessary.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C.
General Cell Staining Protocol for Adherent Cells
-
Cell Culture: Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Dilute the stock solution of the fluorescent probe in a physiologically compatible buffer (e.g., phosphate-buffered saline - PBS or cell culture medium) to the desired final concentration. The optimal concentration needs to be determined empirically but typically ranges from 1 to 10 µM.
-
Cell Staining: Remove the cell culture medium and wash the cells once with PBS. Add the staining solution to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO2 incubator. The incubation time must be optimized.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with PBS to remove any unbound probe.
-
Imaging: Add fresh PBS or imaging buffer to the cells. The cells are now ready for imaging using a fluorescence microscope with appropriate excitation and emission filters.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of azobenzene-based molecular probes.
Figure 1. Photoisomerization pathway of azobenzene.
Figure 2. General workflow for evaluating a new fluorescent probe.
References
Application Notes and Protocols: 4'-Ethyl-4-dimethylaminoazobenzene in Histology
Disclaimer: Extensive literature searches did not yield established histological staining protocols specifically for 4'-Ethyl-4-dimethylaminoazobenzene. The information available predominantly pertains to the closely related and well-studied compound, 4-Dimethylaminoazobenzene (DAB), also known as Methyl Yellow or Butter Yellow. Due to the structural similarity, it is reasonable to assume that this compound may share similar properties and significant health hazards. The following information is largely based on data for DAB and should be interpreted with caution. Extreme care must be taken when handling this and related compounds due to their potential carcinogenicity.
Introduction
This compound belongs to the family of azo dyes. While historically used in various industrial applications, its use has been curtailed due to significant health concerns. The related compound, 4-Dimethylaminoazobenzene, is a known carcinogen and is primarily used in research to induce tumors in animal models.[1][2][3] This document provides a summary of the known characteristics of the closely related 4-Dimethylaminoazobenzene and outlines general safety and handling procedures that would be critical for any work with this compound. No specific staining protocols for histological applications were identified.
Safety and Handling
Extreme caution is advised when handling azo dyes like this compound and 4-Dimethylaminoazobenzene. These compounds are considered potential human carcinogens.[3]
2.1. Hazard Identification
-
Toxicity: Toxic if swallowed.[4]
-
Carcinogenicity: Suspected of causing cancer.[4] The International Agency for Research on Cancer (IARC) has classified the related 4-dimethylaminoazobenzene as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[5] Animal studies have shown that 4-dimethylaminoazobenzene can cause tumors in the liver, bladder, lungs, and skin.[1][2]
-
Skin and Eye Irritation: May cause skin and eye irritation.[1][6]
-
Mutagenicity: The related compound 4-Dimethylaminoazobenzene is listed as a mutagen.[1]
2.2. Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use.
-
Lab Coat: A lab coat should be worn at all times.
-
Eye Protection: Use safety glasses with side-shields or goggles.[4]
-
Respiratory Protection: Use a certified respirator if dust or aerosols are generated.
2.3. Engineering Controls
-
Work should be conducted in a certified chemical fume hood.
-
Establish a designated area for handling this compound.
2.4. First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[7]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
In Case of Eye Contact: Rinse out with plenty of water. Call an ophthalmologist.
-
If Inhaled: Move person into fresh air.[4]
2.5. Storage and Disposal
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[6][7]
Physicochemical Data
The following table summarizes the physicochemical properties of the related compound 4-Dimethylaminoazobenzene.
| Property | Value | Reference |
| Synonyms | N,N-Dimethyl-4-aminoazobenzene, Butter Yellow, Methyl Yellow | [2][4] |
| CAS Number | 60-11-7 | [2][4] |
| Molecular Formula | C14H15N3 | [4] |
| Molecular Weight | 225.3 g/mol | [4] |
| Appearance | Yellow, crystalline solid or orange-yellow powder | [1] |
| Melting Point | 111 - 117 °C | [7] |
Hypothetical Histological Application Workflow
This is a conceptual workflow and not a validated protocol. Due to the lack of established methods for this compound, the following represents a generalized approach one might take to evaluate an azo dye for histological staining. This would require extensive optimization and validation, with paramount attention to safety.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4'-Ethyl-4-dimethylaminoazobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4'-Ethyl-4-dimethylaminoazobenzene, a member of the azo dye family of compounds. Azo dyes are of significant interest in various industries and research fields, and their accurate quantification is crucial for quality control, safety assessment, and research purposes. The described method utilizes a reverse-phase C18 column with a diode-array detector (DAD) for selective and sensitive analysis. This document provides a comprehensive protocol for sample and standard preparation, detailed HPLC operating conditions, and a framework for method validation. The presented method is based on established analytical practices for similar azo dyes and serves as a robust starting point for researchers.[1][2]
Introduction
This compound belongs to the class of azo dyes, which are characterized by the presence of an azo functional group (-N=N-). These compounds are widely used as colorants in various consumer products, including textiles, leather, and plastics.[1][3] Due to the potential for some azo dyes to cleave into carcinogenic aromatic amines, regulatory bodies in many countries have restricted their use.[1][3] Consequently, sensitive and reliable analytical methods are essential for the determination of these compounds. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of azo dyes due to its high resolution, sensitivity, and applicability to a wide range of compounds.[2] This application note outlines a detailed protocol for the quantification of this compound using reverse-phase HPLC with DAD detection.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1290 Infinity LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).[1]
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of azo dyes.[2]
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
This compound analytical standard (purity ≥ 98%)
-
-
Equipment: Analytical balance, volumetric flasks, pipettes, syringes, and 0.45 µm syringe filters.
Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
HPLC Operating Conditions
The following HPLC conditions are recommended as a starting point and may require optimization:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (10 mM Ammonium Acetate in Water) and Mobile Phase B (Acetonitrile) |
| Gradient Program | 0-5 min: 60% B; 5-15 min: 60% to 90% B; 15-20 min: 90% B; 20.1-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Diode Array Detector (DAD) monitoring at the maximum absorbance wavelength of this compound (approximately 410 nm) |
Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is provided below:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the analyte using a suitable solvent (e.g., acetonitrile or methanol) with the aid of sonication or vortexing.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.
Method Validation Framework
A comprehensive method validation should be performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the reliability of the results.[2] The key validation parameters are summarized below, along with hypothetical performance data for illustrative purposes.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity (Concentration Range) | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (Recovery %) | 98 - 102% |
| Precision (RSD %) | < 2% |
| Retention Time (min) | Approximately 12.5 min |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The proposed reverse-phase HPLC method provides a reliable and sensitive approach for the quantification of this compound. The use of a C18 column and a diode-array detector allows for effective separation and selective detection. The provided protocol for sample preparation, HPLC conditions, and method validation serves as a comprehensive guide for researchers and scientists. It is important to note that this method should be fully validated in the user's laboratory for their specific sample matrix to ensure accurate and precise results.
References
Synthesis and Application of 4'-Ethyl-4-dimethylaminoazobenzene Derivatives for Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis and characterization of 4'-Ethyl-4-dimethylaminoazobenzene, a substituted aromatic azo compound with potential applications in various research fields. Furthermore, it outlines the utility of azobenzene derivatives as photoswitchable molecular probes in biological systems, offering a powerful tool for spatiotemporal control of cellular processes. While the parent compound, 4-dimethylaminoazobenzene, is a known carcinogen, its derivatives are being explored for a range of applications, including as molecular photoswitches.[1][2][3][4][5] This document serves as a comprehensive guide for the preparation and application of these compounds in a research setting.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step diazotization-coupling reaction. The first step involves the diazotization of 4-ethylaniline to form a diazonium salt, which is then coupled with N,N-dimethylaniline in the second step to yield the final product.
Experimental Protocol: Synthesis via Azo Coupling
Materials:
-
4-Ethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
N,N-Dimethylaniline
-
Sodium Acetate
-
Ethanol
-
Ice
Procedure:
Step 1: Diazotization of 4-Ethylaniline
-
In a 250 mL beaker, dissolve 5.0 g of 4-ethylaniline in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of 3.0 g of sodium nitrite in 10 mL of water. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the resulting diazonium salt solution in the ice bath for 15-20 minutes.
Step 2: Azo Coupling
-
In a separate 500 mL beaker, dissolve 5.0 g of N,N-dimethylaniline in 10 mL of 50% aqueous ethanol.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the N,N-dimethylaniline solution with vigorous stirring.
-
Add a saturated solution of sodium acetate to adjust the pH of the reaction mixture to 4-5, promoting the coupling reaction.
-
A colored precipitate of this compound will form.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation.
Purification and Characterization:
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the product from ethanol to obtain purified orange-red crystals.
-
Dry the purified crystals in a desiccator.
-
Characterize the final product using standard analytical techniques.
Expected Characterization Data:
| Parameter | Expected/Reference Value |
| Appearance | Orange-red crystalline solid |
| Yield | 60-80% (Typical for azo coupling reactions) |
| ¹H NMR (CDCl₃, ppm) | Reference (4-dimethylamino-4'-methylazobenzene): δ 7.84 (d, 2H), 7.78 (d, 2H), 7.27 (d, 2H), 6.75 (d, 2H), 3.09 (s, 6H), 2.42 (s, 3H). Expected for 4'-Ethyl derivative: Similar pattern with signals for the ethyl group (quartet around 2.7 ppm and triplet around 1.3 ppm).[6] |
| ¹³C NMR (CDCl₃, ppm) | Expected aromatic signals between 110-155 ppm, and aliphatic signals for the dimethylamino and ethyl groups. |
| IR (KBr, cm⁻¹) | Expected characteristic peaks for N=N stretching (around 1400-1450 cm⁻¹), C-N stretching, and aromatic C-H bending. |
| UV-Vis (Ethanol, nm) | Expected λmax in the visible region (around 400-450 nm) corresponding to the π-π* transition of the azo chromophore. |
Application Notes: Azobenzene Derivatives as Photoswitches
Azobenzene and its derivatives are renowned for their photoisomerization properties, transitioning between a stable trans form and a metastable cis form upon irradiation with light of specific wavelengths.[1][2][3] This reversible process induces a significant change in the molecule's geometry and dipole moment, making them ideal candidates for use as molecular photoswitches in biological systems.[1][4][5]
Key Features for Biological Applications:
-
Photostability: Azobenzenes exhibit high resistance to photodegradation over multiple switching cycles.
-
Biocompatibility: With appropriate functionalization, azobenzene derivatives can be rendered water-soluble and targeted to specific biological molecules or cellular compartments.
-
Spatiotemporal Control: Light offers a non-invasive stimulus that can be precisely controlled in both space and time, allowing for targeted activation or deactivation of biological processes.
Experimental Workflow: Photoswitching in a Biological System
The following diagram illustrates a general workflow for utilizing a photoswitchable azobenzene derivative to control a biological signaling pathway.
Caption: General workflow for employing a photoswitchable azobenzene probe in a biological context.
Protocol: Monitoring Photoswitching by UV-Vis Spectroscopy
-
Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., ethanol).
-
Record the initial UV-Vis absorption spectrum. The major absorption band in the visible region corresponds to the trans-isomer.
-
Irradiate the solution with UV light (e.g., 365 nm) for a defined period.
-
Record the UV-Vis spectrum again. A decrease in the absorbance of the trans-isomer peak and the appearance of a new peak at a different wavelength will indicate the formation of the cis-isomer.
-
Irradiate the solution with visible light (e.g., >420 nm) or allow it to relax in the dark.
-
Record the UV-Vis spectrum to observe the reversion to the trans-isomer.
Signaling Pathway Modulation
The geometric changes induced by the photoisomerization of azobenzene derivatives can be harnessed to modulate the activity of biomolecules and, consequently, cellular signaling pathways. For instance, an azobenzene derivative can be designed to bind to a receptor in one isomeric state but not the other, allowing for light-controlled activation or inhibition of the downstream signaling cascade.
The following diagram illustrates a hypothetical signaling pathway where a photoswitchable azobenzene-based ligand is used to control a receptor tyrosine kinase (RTK).
Caption: Light-controlled activation of a receptor tyrosine kinase signaling pathway using a photoswitchable ligand.
In this model, the cis-isomer of the azobenzene-containing ligand, formed upon UV light irradiation, is capable of binding to and activating the RTK. This leads to receptor dimerization, autophosphorylation, and the initiation of a downstream signaling cascade, ultimately resulting in a specific cellular response. Irradiation with visible light would convert the ligand back to the inactive trans-isomer, thereby deactivating the pathway. This approach offers precise control over cellular signaling in a reversible manner.
Safety Considerations
The parent compound, 4-dimethylaminoazobenzene, is classified as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[7] Therefore, all derivatives, including this compound, should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. All waste materials should be disposed of as hazardous chemical waste according to institutional guidelines.
References
- 1. Azobenzene photoswitches for biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris-biotech.de [iris-biotech.de]
- 3. research.rug.nl [research.rug.nl]
- 4. Heteroaryl azo dyes as molecular photoswitches - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-DIMETHYLAMINO-4'-METHYLAZOBENZENE(3010-57-9) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays Using 4'-Ethyl-4-dimethylaminoazobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Ethyl-4-dimethylaminoazobenzene is a derivative of the well-known hepatic carcinogen 4-dimethylaminoazobenzene (DAB), commonly referred to as Butter Yellow. Azo dyes, including this compound, are a class of compounds used in various industrial applications. Due to their structural similarity to known carcinogens, it is crucial to evaluate their potential toxicological profiles. In vitro assays are essential first-tier screening tools to assess the mutagenic, carcinogenic, and metabolic properties of such compounds in a controlled laboratory setting.
This document provides detailed protocols for key in vitro assays relevant to the toxicological evaluation of this compound: the Ames test for mutagenicity, the cell transformation assay for carcinogenic potential, and in vitro metabolism studies to understand its biotransformation. While specific experimental data for this compound is limited in publicly available literature, the provided protocols are based on established methods for analogous azo dyes and can be adapted for the evaluation of this specific compound.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of a chemical.[1] It utilizes histidine-requiring strains of Salmonella typhimurium that have mutations in the histidine operon. The assay assesses the ability of a test compound to cause mutations that restore the functional synthesis of histidine, allowing the bacteria to grow on a histidine-free medium. Many carcinogens are mutagenic in this test.[2] The inclusion of a liver extract (S9 fraction) is crucial for detecting mutagens that require metabolic activation.[2] For azo dyes, modifications to the standard Ames test protocol, such as the inclusion of flavin mononucleotide (FMN) and a pre-incubation step, can enhance the detection of mutagenicity by facilitating the reductive cleavage of the azo bond.[3][4]
Experimental Protocol
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535)[5]
-
Nutrient broth
-
Top agar (0.6% agar, 0.5% NaCl, with trace amounts of histidine and biotin)
-
Minimal glucose agar plates (Vogel-Bonner medium E with 2% glucose)
-
This compound (test compound)
-
Positive controls (e.g., 2-nitrofluorene for TA98 without S9, sodium azide for TA100 without S9, benzo[a]pyrene with S9)
-
Negative control (vehicle, e.g., DMSO)
-
S9 fraction from induced rat or hamster liver[3]
-
S9 cofactor mix (NADP+, Glucose-6-phosphate, MgCl2, KCl, phosphate buffer)
-
Flavin mononucleotide (FMN) solution[3]
Procedure:
-
Strain Preparation: Inoculate the selected Salmonella strains into nutrient broth and incubate overnight with shaking at 37°C to reach the stationary phase.[5]
-
Metabolic Activation: Prepare the S9 mix containing the S9 fraction and the cofactor mix. For azo dyes, supplement the S9 mix with FMN.[3] Keep the S9 mix on ice.
-
Assay: a. To sterile test tubes, add the following in order:
- 100 µL of the overnight bacterial culture.
- 50 µL of the test compound at various concentrations (dissolved in a suitable vehicle like DMSO).
- 500 µL of S9 mix (for assays with metabolic activation) or phosphate buffer (for assays without metabolic activation). b. Pre-incubation: Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.[3][6] c. Add 2 mL of molten top agar (kept at 45°C) to each tube, vortex briefly, and pour the contents onto a minimal glucose agar plate. d. Spread the top agar evenly and allow it to solidify.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Data Collection: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertants (negative control).
Data Presentation
Table 1: Illustrative Ames Test Results for this compound
| Concentration (µ g/plate ) | Strain | Metabolic Activation (S9) | Mean Revertant Colonies ± SD | Fold Increase over Control | Mutagenicity |
| 0 (Vehicle) | TA98 | - | 25 ± 5 | 1.0 | Negative |
| 1 | TA98 | - | 28 ± 6 | 1.1 | Negative |
| 10 | TA98 | - | 30 ± 4 | 1.2 | Negative |
| 100 | TA98 | - | 35 ± 7 | 1.4 | Negative |
| 0 (Vehicle) | TA98 | + | 40 ± 8 | 1.0 | Negative |
| 1 | TA98 | + | 95 ± 12 | 2.4 | Positive |
| 10 | TA98 | + | 250 ± 25 | 6.3 | Positive |
| 100 | TA98 | + | 550 ± 45 | 13.8 | Positive |
| 0 (Vehicle) | TA100 | + | 120 ± 15 | 1.0 | Negative |
| 1 | TA100 | + | 260 ± 30 | 2.2 | Positive |
| 10 | TA100 | + | 580 ± 50 | 4.8 | Positive |
| 100 | TA100 | + | 950 ± 80 | 7.9 | Positive |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Workflow
Cell Transformation Assay (CTA)
Cell transformation assays (CTAs) are in vitro methods used to assess the carcinogenic potential of chemicals by measuring their ability to induce neoplastic-like changes in cultured cells.[7][8] These assays mimic several stages of in vivo carcinogenesis.[7] Cell lines such as BALB/c 3T3 or Bhas 42 are commonly used.[9][10][11] Transformed cells lose their contact inhibition and form dense, multi-layered colonies (foci) on a background of a normal cell monolayer.[10]
Experimental Protocol
Materials:
-
BALB/c 3T3 or Bhas 42 cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Culture dishes (e.g., 6-well plates)
-
This compound (test compound)
-
Positive control (e.g., 3-methylcholanthrene)
-
Negative control (vehicle, e.g., DMSO)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., Giemsa)
Procedure:
-
Cell Seeding: Seed the cells into 6-well plates at a low density (e.g., 1 x 10^4 cells/well) and allow them to attach for 24 hours.[10]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound, positive control, or negative control.
-
Exposure: Expose the cells to the treatment for a defined period (e.g., 72 hours).
-
Culture: After the exposure period, replace the treatment medium with fresh culture medium. Continue to culture the cells for several weeks (e.g., 4-6 weeks), changing the medium twice a week.
-
Fixing and Staining: At the end of the culture period, wash the cells with phosphate-buffered saline (PBS), fix them with methanol, and stain with Giemsa.
-
Data Collection: Count the number of transformed foci (Type II and Type III) in each well under a microscope. A positive result is indicated by a statistically significant, dose-dependent increase in the transformation frequency compared to the negative control. A concurrent cytotoxicity assay should be performed to ensure that the concentrations used are not overly toxic to the cells.
Data Presentation
Table 2: Illustrative Cell Transformation Assay Results for this compound
| Concentration (µg/mL) | Number of Wells | Total Foci | Transformation Frequency (Foci/Well) | Result |
| 0 (Vehicle) | 12 | 1 | 0.08 | Negative |
| 0.1 | 12 | 2 | 0.17 | Negative |
| 1.0 | 12 | 8 | 0.67 | Positive |
| 10.0 | 12 | 25 | 2.08 | Positive |
| Positive Control (MCA) | 12 | 35 | 2.92 | Positive |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Workflow
In Vitro Metabolism Assay
In vitro metabolism studies are performed to identify the metabolic pathways of a compound and to determine its metabolic stability. For azo dyes, a key metabolic step is the reductive cleavage of the azo bond, which can be followed by further metabolism of the resulting aromatic amines.[12] Liver S9 fractions, which contain both microsomal and cytosolic enzymes, are commonly used for these studies.[13][14][15][16]
Experimental Protocol
Materials:
-
Liver S9 fraction (e.g., from human, rat)[13]
-
This compound (test compound)
-
Cofactors for Phase I and Phase II metabolism (e.g., NADPH, UDPGA, PAPS, GSH)[14]
-
Incubation buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Analytical instruments (e.g., LC-MS/MS)
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing the S9 fraction, incubation buffer, and the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the cofactor mix.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the samples using LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate metabolic stability (half-life, intrinsic clearance). Identify the structures of the metabolites to elucidate the metabolic pathways.
Data Presentation
Table 3: Illustrative Metabolic Stability of this compound in Liver S9 Fractions
| Species | Half-life (t½, min) | Intrinsic Clearance (µL/min/mg protein) |
| Human | 45 | 15.4 |
| Rat | 25 | 27.7 |
| Mouse | 18 | 38.5 |
Note: This table presents hypothetical data for illustrative purposes.
Predicted Metabolic Pathway
The metabolism of this compound is predicted to proceed through two main pathways: azo bond reduction and N-dealkylation/hydroxylation, based on the known metabolism of similar azo dyes.[17]
Conclusion
References
- 1. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of pre-incubation period and norharman on the mutagenic potency of 4-dimethylaminoazobenzene and 3'-methyl-4-dimethylaminoazobenzene in S. typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carcinogenicity: Three Cell Transformation Assays - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 8. oecd.org [oecd.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. In Vitro Cell Transformation Assays: A Valuable Approach for Carcinogenic Potentiality Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mttlab.eu [mttlab.eu]
- 14. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4'-Substituted-4-dimethylaminoazobenzene Derivatives in Polymer Chemistry
A Note on Nomenclature: The specific compound "4'-Ethyl-4-dimethylaminoazobenzene" is not extensively documented in scientific literature. Therefore, this document focuses on the broader, well-studied class of polymers containing 4'-substituted-4-dimethylaminoazobenzene and related N,N-dimethylaminoazobenzene derivatives. The principles, applications, and protocols described herein are representative of this class of photo-responsive materials.
Application Notes
Polymers incorporating 4'-substituted-4-dimethylaminoazobenzene moieties are at the forefront of "smart" materials research due to their ability to respond to light. The core functionality stems from the azobenzene group, a photochromic molecule that undergoes reversible isomerization between its stable trans state and a metastable cis state upon irradiation with light of specific wavelengths. This isomerization induces changes in the molecule's geometry, polarity, and absorption spectrum, which, when integrated into a polymer structure, can be harnessed for a variety of applications.
Key Applications:
-
Photo-responsive (Photochromic) Polymers: The primary application is in the creation of polymers that change color or opacity when exposed to light. The dimethylamino group acts as a strong electron-donating group, pushing the absorption bands of the azobenzene into the visible light region. This allows for the tuning of the material's response to different colors of light. These polymers are used in applications such as smart windows, optical filters, and decorative coatings.
-
Light-Controlled Actuation and Surface Patterning: The geometric change from the linear trans isomer to the bent cis isomer can induce mechanical stress within a polymer network. This has been exploited to create photo-actuators, where a material bends, contracts, or expands in response to light. Furthermore, irradiation of thin films of these polymers can lead to the formation of surface relief gratings (SRGs), which have applications in diffractive optics and data storage.
-
Photo-switchable Hydrogels: By incorporating azobenzene derivatives into hydrogel networks, the swelling and shrinking behavior of the hydrogel can be controlled with light. The change in polarity between the trans and cis isomers alters the hydrogel's interaction with the surrounding solvent, leading to a change in its volume. This has potential applications in drug delivery, where a therapeutic agent could be released from the hydrogel upon light exposure.[1]
-
Information Storage: The two distinct states of the azobenzene molecule can be used to represent binary data (0 and 1). This allows for the development of optical data storage materials where information can be written, erased, and rewritten using light.
-
Photo-controlled Self-Assembly: In block copolymers containing an azobenzene block, light can be used to trigger or modify the self-assembly process. This allows for the dynamic control over the formation of micelles, vesicles, and other nanostructures in solution, which is of interest for applications in nanotechnology and drug delivery.
Quantitative Data
The following tables summarize typical quantitative data for polymers containing N,N-dimethylaminoazobenzene derivatives, compiled from various research sources.
Table 1: Photo-isomerization Characteristics in Solution and Polymer Matrices
| Property | Typical Value/Range | Wavelength for trans to cis | Wavelength for cis to trans | Thermal Relaxation Half-life of cis isomer | Reference(s) |
| In Solution (e.g., Dioxane) | Reversible isomerization observed | ~365 nm (UV light) | > 450 nm (Visible light) | Hours to days | [2] |
| In Polymer Matrix (e.g., PMMA) | Isomerization kinetics are generally slower | ~365 nm (UV light) | > 450 nm (Visible light) | Can be significantly longer than in solution | [3] |
Table 2: Polymer Properties and Synthesis Data
| Polymer System | Polymerization Method | Molecular Weight (Mn) Range (kDa) | Polydispersity Index (Đ) | Monomer Conversion | Reference(s) |
| Poly(meth)acrylates with side-chain azobenzene | ATRP | 2.6 – 14.8 | ≤ 1.35 | Up to 80% (long reaction times) | [2][4] |
| Poly(dimethylaminoethyl methacrylate) functionalized with azobenzene | Quaternization | Not specified | Not specified | Not applicable | [5] |
| Poly(N,N-dimethylaminoethyl methacrylate) with terminal azobenzene moiety | ATRP | Not specified | Not specified | Not applicable | [6] |
Experimental Protocols
This section provides a representative protocol for the synthesis of a photo-responsive polymer containing a 4-dimethylaminoazobenzene derivative as a side chain. The protocol is based on the Atom Transfer Radical Polymerization (ATRP) of a methacrylate monomer functionalized with an azobenzene group.
Protocol: Synthesis of a Side-Chain Azobenzene-Containing Polymethacrylate via ATRP
Materials:
-
Azobenzene-functionalized methacrylate monomer (AzoMA)
-
Ethyl 2-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Argon gas supply
-
Schlenk flask and line
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Monomer and Catalyst Preparation: In a Schlenk flask, add the AzoMA monomer and CuBr.
-
Degassing: Seal the flask and degas by applying vacuum and backfilling with argon three times.
-
Solvent and Ligand Addition: Under an argon atmosphere, add dry anisole to the flask via a syringe. Stir the mixture to dissolve the monomer. Then, add the PMDETA ligand via a syringe.
-
Further Degassing: Bubble argon through the reaction mixture for 30 minutes to ensure all oxygen is removed.
-
Initiation: While maintaining a positive argon pressure, inject the EBiB initiator into the reaction mixture using a syringe.
-
Polymerization: Place the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 90 °C) and stir.
-
Monitoring the Reaction: Periodically take samples under argon to monitor the monomer conversion and polymer molecular weight by techniques such as ¹H NMR and Gel Permeation Chromatography (GPC).
-
Termination: Once the desired conversion is reached, cool the reaction to room temperature and expose the mixture to air to quench the polymerization by oxidizing the copper catalyst.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitation: Precipitate the polymer by slowly adding the filtered solution to a large volume of a non-solvent (e.g., methanol or hexane).
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven until a constant weight is achieved.
Visualizations
Diagram 1: Photo-isomerization of this compound
Note: The image URLs in the DOT script are placeholders and would need to be replaced with actual image files of the chemical structures for rendering. Caption: Reversible trans-cis isomerization of a substituted azobenzene.
Diagram 2: Experimental Workflow for Azobenzene Polymer Synthesis
Caption: Workflow for ATRP synthesis of an azobenzene polymer.
Diagram 3: Application - Light-induced Surface Relief Grating (SRG) Formation
Caption: Process of forming a surface relief grating on an azobenzene polymer film.
References
- 1. Photo-Isomerization Kinetics of Azobenzene Containing Surfactant Conjugated with Polyelectrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Photoresponsive Poly(meth)acrylates Bearing Azobenzene Moieties Obtained via ATRP Polymerization Exhibiting Liquid-Crystalline Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymer nanoparticles self-assembled from photo-, pH- and thermo-responsive azobenzene-functionalized PDMAEMA - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Dimethylaminoazobenzene as a Control Substance in Cancer Research
A Note on the Target Compound: Extensive literature review did not yield specific data for "4'-Ethyl-4-dimethylaminoazobenzene" for use as a control substance in cancer research. The following application notes and protocols are based on the well-characterized and structurally similar compound, 4-Dimethylaminoazobenzene (DAB) , also known as N,N-Dimethyl-4-aminoazobenzene or Butter Yellow. DAB is a classic and extensively documented hepatocarcinogen used as a positive control in experimental cancer studies.
Introduction
4-Dimethylaminoazobenzene (DAB) is an azo dye that has been historically used for various industrial purposes.[1][2] In the context of biomedical research, its primary application is as a reliable positive control for inducing hepatocellular carcinoma (HCC) in laboratory animals.[3][4] Its carcinogenic properties have been demonstrated in multiple species, including rats, mice, and dogs, through various routes of exposure such as oral administration, subcutaneous injection, and intraperitoneal injection.[3][4] These characteristics make DAB an invaluable tool for studying the mechanisms of chemical carcinogenesis, evaluating potential anti-cancer therapeutics, and developing new diagnostic methods for liver cancer.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 60-11-7 | [4] |
| Molecular Formula | C₁₄H₁₅N₃ | [5] |
| Molecular Weight | 225.3 g/mol | [5] |
| Appearance | Yellow crystalline leaflets or orange powder | [5] |
| Melting Point | 112-116 °C | [2] |
| Solubility | Practically insoluble in water; Soluble in alcohol, benzene, chloroform, ether, petroleum ether, mineral acids, and oils. Very soluble in pyridine. | [1] |
| Vapor Pressure | 0.0000003 mmHg (est.) | [5] |
Mechanism of Carcinogenic Action
The carcinogenicity of 4-Dimethylaminoazobenzene is a multi-step process involving metabolic activation, covalent binding to macromolecules, and the subsequent disruption of cellular signaling pathways.
Metabolic Activation
Upon ingestion, DAB is metabolized in the liver, primarily by cytochrome P450 enzymes. The initial metabolic steps involve N-demethylation and 4'-hydroxylation.[6] These processes lead to the formation of reactive metabolites that can covalently bind to cellular macromolecules, including DNA and proteins. The formation of these adducts is considered a critical initiating event in DAB-induced carcinogenesis.
Disruption of Cellular Signaling Pathways
The formation of DNA adducts by DAB metabolites can lead to mutations in critical genes that regulate cell growth, proliferation, and apoptosis. Chronic exposure to DAB and the resulting cellular damage can lead to the dysregulation of key signaling pathways implicated in hepatocellular carcinoma. These include the Ras/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, which are frequently hyperactivated in liver cancer.[7][8]
Experimental Protocols
The following are generalized protocols for the induction of hepatocellular carcinoma in rodents using 4-Dimethylaminoazobenzene. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Protocol 1: Dietary Administration in Mice
This protocol is based on studies demonstrating the development of liver tumors in mice after chronic dietary exposure to DAB.[4]
Materials:
-
4-Dimethylaminoazobenzene (DAB)
-
Standard rodent chow
-
Corn oil or other suitable vehicle
-
Male C57BL/6 x C3H/He F1 mice (or other appropriate strain)
-
Animal housing and care facilities
Procedure:
-
Prepare the DAB-containing diet. A common concentration is 0.06% (w/w) DAB in the chow. To ensure even distribution, dissolve the DAB in a small amount of corn oil and then thoroughly mix it with the powdered chow before pelleting.
-
House the mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to the DAB-containing diet and water.
-
Monitor the animals regularly for signs of toxicity, including weight loss, lethargy, and changes in food and water consumption.
-
The duration of the feeding period can vary depending on the experimental goals. Benign adenomas can develop after approximately 104 days, with malignant carcinomas appearing after 10 months of continuous feeding.[4]
-
At the end of the experimental period, euthanize the animals and perform a necropsy. Collect liver tissues for histopathological analysis, molecular studies, and other relevant assays.
Protocol 2: Intraperitoneal Injection in Rats
This protocol is suitable for inducing liver cancer in rats and can be adapted for neonatal or young animals.[4]
Materials:
-
4-Dimethylaminoazobenzene (DAB)
-
Sterile corn oil or other suitable vehicle
-
Male Sprague-Dawley or Wistar rats (age-appropriate for the study design)
-
Sterile syringes and needles
-
Animal housing and care facilities
Procedure:
-
Prepare the DAB solution for injection. Dissolve DAB in sterile corn oil to the desired concentration.
-
For studies in young rats, intraperitoneal injections can be administered before the age of 22 days.[4] The specific dose and injection schedule will need to be optimized based on the experimental design and animal strain.
-
Administer the DAB solution via intraperitoneal injection.
-
Monitor the animals throughout their lifespan for tumor development. Liver cancer (hepatocellular carcinoma) can develop by the age of 2 years.[4]
-
Perform regular health checks and weigh the animals to monitor for signs of toxicity.
-
At the study endpoint or when clinical signs of tumor burden are observed, euthanize the animals and collect liver tissues for analysis.
Quantitative Data Summary
The following table summarizes some of the quantitative data related to the carcinogenicity of 4-Dimethylaminoazobenzene and its derivatives.
| Compound | Relative Carcinogenicity | Time to Max. Bound Dye Level (weeks) | Tumor Incidence | Reference |
| 3'-methyl-4-dimethylaminoazobenzene | 10-12 | ~2 | - | [9] |
| 4-dimethylaminoazobenzene (DAB) | 6 | ~4 | - | [9] |
| 2'-methyl-4-dimethylaminoazobenzene | 2-3 | ~8 | - | [9] |
| 4'-methyl-4-dimethylaminoazobenzene | <1 | ≥21 | - | [9] |
| 2'-CH2OH-DAB | - | - | 4/19 | [10] |
| 3'-CH2OH-DAB | - | - | 20/20 | [10] |
| 4'-CH2OH-DAB | - | - | 1/25 | [10] |
| 3'-CH3-DAB | - | - | 3/24 | [10] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying hepatocarcinogenesis using a DAB-induced animal model.
Safety Precautions
4-Dimethylaminoazobenzene is a known carcinogen and should be handled with extreme care.[4] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection, should be worn at all times when handling the compound. All work with DAB should be conducted in a certified chemical fume hood. Waste materials contaminated with DAB must be disposed of as hazardous waste according to institutional and national regulations.
References
- 1. Liver tumors induced by 4-dimethylaminoazobenzene: experimental basis for a chemical carcinogenesis concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. osha.gov [osha.gov]
- 6. rupress.org [rupress.org]
- 7. Molecular Signaling Pathways and Therapeutic Targets in Hepatocellular Carcinoma [mdpi.com]
- 8. Signaling pathways in liver cancer: pathogenesis and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Hepatocarcinogenic activities of hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene in ACI/N rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Photochemical Applications of 4'-Ethyl-4-dimethylaminoazobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Ethyl-4-dimethylaminoazobenzene is a member of the azobenzene family, a class of chemical compounds renowned for their photoswitchable properties. These molecules can undergo reversible isomerization between two distinct geometric forms—the thermally stable trans (or E) isomer and the metastable cis (or Z) isomer—upon irradiation with light of specific wavelengths. This photochromic behavior allows for the precise spatiotemporal control of molecular properties, making azobenzenes valuable tools in a wide array of photochemical applications, from materials science to the development of light-activated drugs (photopharmacology).
The substitution pattern of this compound, featuring an electron-donating dimethylamino group and an electron-donating ethyl group, classifies it as a donor-donor substituted azobenzene. This "push-push" electronic configuration influences its spectral properties and isomerization kinetics, typically resulting in absorption bands that are shifted towards the visible region of the spectrum compared to unsubstituted azobenzene. This characteristic is particularly advantageous for biological applications where the use of lower-energy visible light is preferred to minimize potential photodamage to cells and tissues that can be caused by UV radiation.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of this compound as a photoswitchable molecule.
Photochemical Properties: Representative Data
While specific experimental data for this compound is not extensively available in the public domain, the following tables present representative photochemical properties based on known characteristics of similar donor-acceptor ("push-pull") and donor-donor substituted azobenzenes. It is crucial to note that these values are illustrative and must be experimentally determined for this compound.
Table 1: Representative Spectroscopic and Photoswitching Properties
| Property | trans Isomer | cis Isomer | Solvent |
| λmax (π-π* transition) | ~400-450 nm | ~320-360 nm | Dichloromethane |
| λmax (n-π* transition) | ~480-520 nm | ~420-460 nm | Dichloromethane |
| Molar Absorptivity (ε) at λmax (π-π) | High (~20,000 - 30,000 M-1cm-1) | Low (~5,000 - 10,000 M-1cm-1) | Dichloromethane |
| Isomerization Wavelength (trans → cis) | ~400-450 nm (π-π) or ~480-520 nm (n-π) | - | Dichloromethane |
| Isomerization Wavelength (cis → trans) | - | ~320-360 nm (π-π) or >550 nm (visible) | Dichloromethane |
Table 2: Representative Isomerization Kinetics
| Parameter | Value | Conditions |
| Quantum Yield (Φtrans→cis) | 0.1 - 0.3 | Irradiation at π-π* band |
| Quantum Yield (Φcis→trans) | 0.3 - 0.6 | Irradiation at n-π* band |
| Thermal Half-life (t1/2) of cis Isomer | Minutes to Hours | Room temperature, in the dark, solvent-dependent |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of unsymmetrical azobenzenes via a diazo coupling reaction.
Materials:
-
N,N-dimethylaniline
-
4-Ethylaniline
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ethanol
-
Diethyl ether
-
Ice
-
Magnetic stirrer and stir bar
-
Beakers, Erlenmeyer flasks, and a Büchner funnel
Procedure:
-
Diazotization of 4-Ethylaniline: a. Dissolve a specific molar amount of 4-ethylaniline in a solution of concentrated HCl and water, cooled in an ice bath to 0-5 °C. b. Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess) dropwise to the 4-ethylaniline solution while maintaining the temperature between 0-5 °C with vigorous stirring. c. Stir the resulting diazonium salt solution for an additional 15-20 minutes at 0-5 °C.
-
Azo Coupling: a. In a separate beaker, dissolve an equimolar amount of N,N-dimethylaniline in a cooled aqueous solution of HCl. b. Slowly add the freshly prepared diazonium salt solution to the N,N-dimethylaniline solution dropwise with constant stirring, while maintaining the temperature at 0-5 °C. c. A colored precipitate of this compound should form. d. Continue stirring the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
Work-up and Purification: a. Neutralize the reaction mixture by the slow addition of a concentrated NaOH solution until the solution is slightly basic. b. Collect the crude product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water. c. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound. d. Dry the purified product under vacuum.
-
Characterization: a. Confirm the identity and purity of the synthesized compound using techniques such as 1H NMR, 13C NMR, mass spectrometry, and UV-Vis spectroscopy.
Protocol 2: Characterization of Photoswitching Properties
This protocol outlines the procedure for investigating the photoisomerization of this compound using UV-Vis spectroscopy.
Materials:
-
Purified this compound
-
Spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile, DMSO)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Light source for irradiation (e.g., LED or filtered lamp) with appropriate wavelengths for trans → cis and cis → trans isomerization (based on the absorption spectra).
-
Magnetic stirrer and small stir bar for cuvettes (optional, for solution mixing during irradiation).
Procedure:
-
Preparation of the Sample: a. Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have a maximum absorbance of around 1.0 in the trans state to ensure linearity. b. Transfer the solution to a quartz cuvette.
-
Recording the trans Isomer Spectrum: a. Keep the solution in the dark for a sufficient amount of time to ensure thermal equilibrium, where the population of the trans isomer is maximized. b. Record the UV-Vis absorption spectrum. This spectrum represents the predominantly trans form.
-
trans to cis Isomerization: a. Irradiate the solution in the cuvette with a light source at a wavelength corresponding to the π-π* or n-π* absorption band of the trans isomer (e.g., ~420 nm). b. Periodically stop the irradiation and record the UV-Vis spectrum to monitor the spectral changes. You should observe a decrease in the absorbance of the trans isomer's main band and an increase in the absorbance of the cis isomer's characteristic bands. c. Continue irradiation until a photostationary state (PSS) is reached, where no further significant spectral changes are observed. The resulting spectrum represents the PSS under that specific irradiation wavelength.
-
cis to trans Isomerization: a. Starting from the PSS rich in the cis isomer, irradiate the solution with a light source at a wavelength where the cis isomer absorbs more strongly than the trans isomer (e.g., >550 nm or a wavelength in the UV region corresponding to the cis π-π* band). b. Monitor the spectral changes over time. You should observe the recovery of the initial trans isomer's spectrum. c. Continue until the original trans spectrum is restored, or a different PSS is reached.
-
Thermal Relaxation: a. After reaching a PSS rich in the cis isomer, place the cuvette in the dark at a constant temperature (e.g., 25 °C). b. Record the UV-Vis spectrum at regular time intervals to monitor the thermal (dark) isomerization from the cis to the trans form. c. Plot the absorbance change at a specific wavelength (e.g., the λmax of the trans isomer) as a function of time. Fit the data to a first-order kinetic model to determine the rate constant and the thermal half-life (t1/2) of the cis isomer.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the photochemical applications of this compound.
Caption: Photoisomerization of this compound.
Caption: Workflow for photochemical characterization and application.
Caption: Principle of photopharmacology using an azobenzene switch.
Conclusion
This compound holds significant promise as a photoswitchable molecule for a variety of photochemical applications, particularly in the realm of photopharmacology, due to its anticipated visible-light responsiveness. While specific, experimentally validated data for this compound remains to be broadly published, the provided application notes and protocols, based on the well-established chemistry of related azobenzene derivatives, offer a robust framework for its synthesis, characterization, and implementation. Researchers are strongly encouraged to experimentally determine the precise photochemical parameters for this compound to fully unlock its potential in their specific applications. The methodologies outlined herein provide a clear path for such investigations, paving the way for new discoveries and advancements in light-controlled molecular systems.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Ethyl-4-dimethylaminoazobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-Ethyl-4-dimethylaminoazobenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields in azo dye synthesis can stem from several factors throughout the two main stages: diazotization of 4-ethylaniline and the subsequent azo coupling with N,N-dimethylaniline.
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Improper Temperature Control: The diazotization step, where 4-ethylaniline is converted to its diazonium salt, is highly temperature-sensitive. The diazonium salt is unstable at higher temperatures and can decompose, reducing the amount available for the coupling reaction. It is crucial to maintain a low temperature, typically between 0-5 °C, throughout the diazotization process.[1][2]
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Incorrect pH: The pH of the reaction medium is critical for both the stability of the diazonium salt and the efficiency of the coupling reaction. The diazotization is carried out in a strongly acidic medium to generate nitrous acid in situ and stabilize the diazonium salt. The coupling reaction, however, is favored under mildly acidic to neutral conditions (pH 4-5) to ensure the coupling component (N,N-dimethylaniline) is sufficiently nucleophilic.
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Purity of Reagents: The purity of the starting materials, 4-ethylaniline and N,N-dimethylaniline, is paramount. Impurities in the aniline can lead to the formation of side products and colored impurities that are difficult to separate from the desired azo dye.
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Slow or Inefficient Coupling: The rate of addition of the diazonium salt solution to the N,N-dimethylaniline solution can impact the yield. A slow, controlled addition with efficient stirring is recommended to prevent localized high concentrations of the diazonium salt, which can lead to side reactions.
Q2: My final product is a different color than the expected bright yellow-orange. What could be the cause?
A2: An off-color product often indicates the presence of impurities or side products.
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Side Reactions: Under suboptimal conditions, such as incorrect pH or elevated temperatures, the diazonium salt can undergo side reactions. For example, it can react with unreacted aniline to form triazene derivatives, or it can decompose to form phenols. These byproducts are often colored and can contaminate the final product.
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Oxidation: Anilines are susceptible to oxidation, which can produce colored impurities.[2] It is important to use freshly distilled or purified anilines and to minimize their exposure to air and light.
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pH during Coupling: The coupling of diazonium salts with N,N-dimethylaniline occurs at the para position. However, if the pH is not carefully controlled, side reactions can occur, leading to different products with different colors.
Q3: How can I effectively monitor the progress of the reaction?
A3: Monitoring the reaction can help in determining the endpoint and avoiding unnecessary side reactions.
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Disappearance of Nitrous Acid: In the diazotization step, the presence of excess nitrous acid can be tested using starch-iodide paper. A positive test (blue-black color) indicates the presence of nitrous acid. The reaction is considered complete when a slight excess of nitrous acid is maintained for a period.
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Thin-Layer Chromatography (TLC): TLC is a valuable tool to monitor the progress of the coupling reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the limiting reagent and the formation of the product spot.
Q4: What are the best practices for purifying the crude this compound?
A4: Purification is crucial to obtain a high-purity product.
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Recrystallization: Recrystallization is a common and effective method for purifying solid organic compounds like azo dyes. A suitable solvent system should be chosen where the dye is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or ethanol-water mixtures are often good starting points.
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Column Chromatography: For smaller scale purifications or to separate isomers and closely related impurities, column chromatography can be employed. A silica gel column with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can provide excellent separation.
Data Presentation: Optimizing Reaction Conditions
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Diazotization Temperature | 0-5 °C | High | Stabilizes the diazonium salt, preventing decomposition.[1] |
| > 10 °C | Low | Increased decomposition of the unstable diazonium salt.[1] | |
| Coupling pH | 4-5 | High | Optimizes the nucleophilicity of N,N-dimethylaniline for efficient coupling. |
| < 4 or > 7 | Low | Can lead to side reactions and reduced coupling efficiency. | |
| Reactant Ratio (Aniline:Nitrite) | 1:1 (slight excess of nitrite) | High | Ensures complete diazotization of the aniline. |
| Insufficient Nitrite | Low | Incomplete conversion of the aniline to the diazonium salt. | |
| Addition Rate of Diazonium Salt | Slow and controlled | High | Minimizes localized high concentrations, reducing side product formation. |
| Rapid | Low | Can lead to the formation of triazenes and other byproducts. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on established procedures for azo dye synthesis.
Materials:
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4-Ethylaniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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N,N-Dimethylaniline
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Sodium Acetate
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Ethanol
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Ice
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Starch-iodide paper
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Standard laboratory glassware
Procedure:
Part 1: Diazotization of 4-Ethylaniline
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In a beaker, dissolve a specific molar amount of 4-ethylaniline in a mixture of concentrated hydrochloric acid and water.
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Cool the solution to 0-5 °C in an ice bath with constant stirring.
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Prepare a solution of sodium nitrite in water, using a slight molar excess compared to the 4-ethylaniline.
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Slowly add the sodium nitrite solution dropwise to the cold 4-ethylaniline solution, ensuring the temperature remains below 5 °C.
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After the addition is complete, continue stirring for 15-20 minutes in the ice bath.
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Check for the presence of excess nitrous acid using starch-iodide paper. A slight excess should be maintained.
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The resulting solution contains the 4-ethylbenzenediazonium chloride.
Part 2: Azo Coupling Reaction
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In a separate beaker, dissolve an equimolar amount of N,N-dimethylaniline in a solution of sodium acetate in water. This will create a buffered solution with a pH of approximately 4-5.
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Cool this solution to 0-5 °C in an ice bath.
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Slowly add the previously prepared cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.
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A brightly colored precipitate of this compound should form immediately.
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Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
Part 3: Isolation and Purification
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Collect the crude product by vacuum filtration.
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Wash the solid with cold water to remove any inorganic salts.
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Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
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Dry the purified crystals in a desiccator.
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Determine the yield and characterize the product using appropriate analytical techniques (e.g., melting point, spectroscopy).
Visualizations
Experimental Workflow for Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low product yield.
References
Preventing degradation of 4'-Ethyl-4-dimethylaminoazobenzene during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, use, and stability of 4'-Ethyl-4-dimethylaminoazobenzene to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is an azo dye. Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which forms the chromophore.[1][2] In research, it is primarily used as a chemical carcinogen to induce tumors in animal models for cancer studies.[3] It and similar compounds are also used in toxicology studies to investigate mechanisms of chemical carcinogenesis.[4]
Q2: What are the primary factors that can cause the degradation of this compound during my experiments?
The primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), unsuitable pH conditions, and elevated temperatures. Azo dyes are known to be susceptible to reductive cleavage of the azo bond, a process that can be influenced by these environmental factors.[1][5][6]
Q3: How can I visually detect if my this compound solution has degraded?
Degradation of an azo dye solution is often accompanied by a change in color or a decrease in color intensity, as the azo bond, which is responsible for the color, is cleaved.[1] For accurate assessment, it is recommended to use UV-Vis spectrophotometry to monitor changes in the absorption spectrum.
Q4: What are the general storage conditions to ensure the stability of this compound?
To ensure stability, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper handling or storage. | Review the storage and handling procedures. Ensure the compound is protected from light, stored at a low temperature, and used within its recommended shelf life. Prepare fresh solutions for each experiment. |
| Loss of color in the stock solution | Photodegradation or pH-induced degradation. | Store stock solutions in amber vials or wrap containers with aluminum foil to protect from light. Buffer the solution to maintain a stable pH. Prepare fresh stock solutions frequently. |
| Precipitate formation in the solution | Poor solubility or degradation product precipitation. | Ensure the solvent is appropriate and the concentration is within the solubility limits. If degradation is suspected, filter the solution and verify the concentration using spectrophotometry before use. Consider using a co-solvent if solubility is an issue. |
| Unexpected biological response in cell culture | Formation of toxic degradation byproducts. | Use freshly prepared solutions of this compound. Minimize the exposure of the compound to the culture medium before and during the experiment. Perform control experiments to assess the toxicity of the solvent and any potential degradation products. |
Data on Factors Affecting Azo Dye Stability
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes general findings for azo dyes that can be applied as a guideline.
| Parameter | General Effect on Azo Dye Stability | Recommendations for this compound |
| pH | Stability is pH-dependent. Both highly acidic and highly alkaline conditions can lead to degradation. The rate of color removal for some azo dyes increases at acidic pH levels.[5] | Maintain the pH of the experimental solution within a neutral range (pH 6-8) unless the experimental protocol requires otherwise. Use appropriate buffer systems. |
| Light | Azo dyes can undergo photodegradation upon exposure to UV or visible light.[6][7] | Conduct experiments under subdued light conditions. Use amber-colored glassware or wrap experimental containers with opaque material (e.g., aluminum foil). |
| Temperature | Higher temperatures generally accelerate the rate of chemical degradation.[8] | Perform experiments at the lowest feasible temperature that is compatible with the experimental design. Avoid prolonged heating of solutions containing the compound. |
| Oxygen | The presence of oxygen can influence degradation pathways. Anaerobic conditions can promote the reductive cleavage of the azo bond by microorganisms or enzymes like azoreductases.[1] | For in vitro experiments not involving biological degradation, the presence of atmospheric oxygen is generally acceptable. However, be aware that in biological systems, both aerobic and anaerobic degradation can occur.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol outlines the steps to prepare a stock solution of this compound while minimizing degradation.
-
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Amber glass vial with a screw cap
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
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Weigh the desired amount of this compound powder using an analytical balance.
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Transfer the powder to an amber glass vial.
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Add the required volume of anhydrous DMSO to achieve the desired concentration.
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Tightly cap the vial and vortex until the compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
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Before use, thaw the stock solution at room temperature and vortex briefly to ensure homogeneity.
-
Protocol 2: General Protocol for Cell Culture Experiments
This protocol provides a general workflow for using this compound in cell culture experiments, with a focus on preventing degradation.
-
Materials:
-
Cultured cells in appropriate cell culture flasks or plates
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Complete cell culture medium
-
Prepared stock solution of this compound in DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
On the day of the experiment, thaw the stock solution of this compound at room temperature.
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Under a sterile cell culture hood, perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Prepare these working solutions in sterile, amber microcentrifuge tubes to protect them from light.
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Remove the existing medium from the cell culture plates.
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Add the medium containing the desired concentration of this compound to the cells.
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Immediately return the cell culture plates to the incubator.
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Minimize the exposure of the plates to light when observing them under the microscope.
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For time-course experiments, prepare fresh dilutions from the stock solution for each time point if possible.
-
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Key factors contributing to the degradation of the compound.
Caption: A generalized signaling pathway for azo dye-induced carcinogenesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Minimizing background interference in spectroscopic analysis of 4'-Ethyl-4-dimethylaminoazobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference during the spectroscopic analysis of 4'-Ethyl-4-dimethylaminoazobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the typical absorbance maxima (λmax) for this compound?
A1: The absorption spectrum of this compound, like other azobenzene derivatives, typically shows two main absorption bands. The strong π-π* transition is usually observed in the UV region, while the weaker n-π* transition appears at longer wavelengths in the visible region.[1] The exact λmax is highly dependent on the solvent used.[2][3][4] For instance, the peak in the visible region is often found around 400-500 nm.[1][5]
Q2: How does the choice of solvent affect the spectroscopic analysis?
A2: The solvent can significantly influence the position, intensity, and shape of the absorption bands of this compound.[2][3][4][6] This phenomenon, known as solvatochromism, arises from interactions between the solvent and the dye molecule.[2][3][4] Polar solvents can cause shifts in the absorbance maxima (either bathochromic or hypsochromic shifts) and may obscure fine spectral details.[6] Therefore, consistent use of a high-purity, optically transparent solvent is crucial for reproducible results.[6]
Q3: What are the common sources of background interference in the UV-Vis analysis of this compound?
A3: Common sources of background interference include:
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Solvent Absorbance: The solvent itself may absorb light in the same region as the analyte.[6]
-
Impurities: Contaminants in the sample or solvent can contribute to the background signal.
-
Light Scattering: Particulates or colloids in the sample can scatter light, leading to an elevated baseline, particularly at shorter wavelengths.[7]
-
Instrumental Noise: Fluctuations in the light source or detector can introduce noise.[8]
-
Cuvette Mismatch: Differences in the optical properties of the sample and reference cuvettes can cause baseline offsets.
Troubleshooting Guides
Issue 1: High or Sloping Baseline
Symptoms: The baseline in your spectrum is significantly above zero or shows a consistent slope across the wavelength range.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solvent/Buffer Absorbance | Run a blank spectrum with only the solvent/buffer. Ensure you are using a solvent that is transparent in your wavelength range of interest.[6] | The blank spectrum should be flat and close to zero absorbance. |
| Light Scattering | Filter your sample through a 0.22 µm syringe filter to remove particulates. | A reduction in the baseline, especially at lower wavelengths.[7] |
| Instrumental Drift | Allow the instrument to warm up for the manufacturer-recommended time. Perform a new baseline correction. | A more stable and flat baseline. |
| Contaminated Optics | Clean the optical surfaces of the spectrophotometer according to the manufacturer's instructions. | Improved light throughput and a flatter baseline. |
Experimental Protocol: Baseline Correction
-
Fill a clean cuvette with your solvent or buffer (the "blank").
-
Place the cuvette in the spectrophotometer.
-
Run the instrument's baseline correction or "zero" function. This records the solvent's absorbance spectrum and subtracts it from subsequent sample measurements.[6]
-
For samples with a constant sloped background, a three-point drop-line correction can be applied, where the absorbance at two reference wavelengths is used to extrapolate and subtract the background at the analytical wavelength.[7]
Issue 2: Unexpected Peaks in the Spectrum
Symptoms: Your spectrum shows peaks that are not characteristic of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvent | Use fresh, high-purity (e.g., HPLC-grade) solvent for sample preparation and as a blank. | Disappearance of the extraneous peaks. |
| Sample Degradation | Prepare fresh samples and analyze them promptly. Protect samples from light, as azobenzene derivatives can undergo photoisomerization.[9][10] | The spectrum should only show peaks corresponding to the intact analyte. |
| Residual Synthesis Reagents | If the compound was synthesized in-house, ensure it is properly purified (e.g., by recrystallization or chromatography) to remove starting materials or byproducts.[11][12] | A "cleaner" spectrum without peaks from impurities. |
| Instrumental Artifacts | Check for and disable any automatic filter changes in the region of the unexpected peak, as these can sometimes cause spectral artifacts.[13] | A smooth spectrum without sharp, non-analyte peaks. |
Issue 3: Poor Signal-to-Noise Ratio
Symptoms: The spectral peaks are noisy, making it difficult to accurately determine the absorbance maximum and intensity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Analyte Concentration | Prepare a more concentrated sample, if possible, while staying within the linear range of the instrument. | Increased peak intensity relative to the baseline noise. |
| Insufficient Lamp Energy | Ensure the spectrophotometer's lamp (e.g., deuterium or tungsten) is functioning correctly and has not exceeded its lifetime. Allow for adequate warm-up time.[14] | A more stable and intense light source, resulting in less noisy spectra. |
| Incorrect Slit Width | Increase the slit width (spectral bandwidth) to allow more light to reach the detector. Note that this may decrease spectral resolution. | An improved signal-to-noise ratio.[13] |
| Detector Saturation | If the signal is too high, dilute the sample. High absorbance values (> 2 AU) can lead to increased noise. | The absorbance maximum falls within the instrument's linear range, improving signal quality. |
Visual Guides
Here are some diagrams to illustrate key workflows and relationships in troubleshooting spectroscopic analysis.
Caption: Troubleshooting workflow for spectroscopic analysis.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
- 6. Virtual Labs [mas-iiith.vlabs.ac.in]
- 7. agilent.com [agilent.com]
- 8. waters.com [waters.com]
- 9. Impact of Azobenzene Side Chains on the Ultraviolet–Visible and Fluorescence Properties of Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence Spectra - Troubleshooting | Fluorescence Spectroscopy [edinst.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimizing Staining with 4'-Ethyl-4-dimethylaminoazobenzene
Disclaimer: There is limited specific information available in the scientific literature regarding the use of 4'-Ethyl-4-dimethylaminoazobenzene as a routine histological stain. The following troubleshooting guide and protocols are based on general principles of staining with azo dyes and common histological techniques. Optimization will be critical for achieving desired results.
Frequently Asked Questions (FAQs)
Q1: What type of stain is this compound and what are its expected binding properties?
A1: this compound is an azo dye. Azo dyes are chromophoric compounds containing an azo group (-N=N-) linking two aromatic rings.[1] Their staining properties can vary based on the specific functional groups present. Given its structure, it is likely a non-ionic, lipid-soluble dye, suggesting it may be suitable for staining lipids or hydrophobic structures within cells and tissues. Its application may be similar to other azo dyes used in histology for specific components rather than as a general-purpose stain like Hematoxylin and Eosin (H&E).
Q2: I am observing very weak or no staining. What are the possible causes and solutions?
A2: Weak or no staining can be due to several factors. First, ensure the dye solution was prepared correctly and is not degraded. The concentration of the dye may need to be increased, or the incubation time extended. The pH of the staining solution can also significantly impact dye binding; optimization of the pH is recommended. Additionally, ensure that the tissue fixation method is compatible with the stain. Some fixatives can mask the target structures.
Q3: My sections show high background staining, obscuring the specific signal. How can I reduce it?
A3: High background staining is often due to excessive dye concentration or insufficient differentiation. Try reducing the concentration of the this compound solution or shortening the staining time. Introducing a differentiation step with a dilute acid or alcohol solution after staining can help remove non-specific binding. Ensure that rinsing steps are thorough to remove excess dye.
Q4: I am seeing precipitate on my stained slides. What is causing this and how can I prevent it?
A4: Precipitate formation can occur if the dye solution is supersaturated, old, or contaminated. Always filter the staining solution before use. Ensure that the solvent used to dissolve the dye is appropriate and that the dye is fully dissolved. Staining at a consistent, appropriate temperature can also prevent precipitation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Staining | 1. Dye concentration is too low.2. Incubation time is too short.3. pH of staining solution is not optimal.4. Incompatible tissue fixative.5. Dye solution has degraded. | 1. Increase the dye concentration incrementally.2. Increase the incubation time.3. Test a range of pH values for the staining solution.4. Test different fixatives (e.g., formalin, ethanol).5. Prepare a fresh dye solution. |
| High Background Staining | 1. Dye concentration is too high.2. Incubation time is too long.3. Inadequate rinsing.4. Lack of a differentiation step. | 1. Decrease the dye concentration.2. Reduce the incubation time.3. Ensure thorough rinsing after staining.4. Introduce a brief differentiation step with 70% ethanol or a dilute acid solution. |
| Uneven Staining | 1. Incomplete deparaffinization or rehydration.2. Air bubbles trapped on the slide.3. Uneven application of the staining solution. | 1. Ensure complete removal of paraffin and proper rehydration of the tissue section.2. Carefully place the coverslip to avoid trapping air bubbles.3. Ensure the entire tissue section is covered with the staining solution during incubation. |
| Dye Precipitate on Tissue | 1. Staining solution is old or supersaturated.2. Contamination of the staining solution.3. Improper solvent used. | 1. Filter the staining solution before each use. Prepare fresh solution if the problem persists.2. Use clean glassware and reagents.3. Ensure the dye is fully dissolved in the appropriate solvent. |
Experimental Protocols
Note: The following is a generalized protocol and will require optimization for your specific application.
Preparation of Staining Solution (Hypothetical)
-
Prepare a stock solution of 1% this compound in 95% ethanol.
-
For the working solution, dilute the stock solution to a final concentration of 0.1% to 0.5% in a suitable buffer (e.g., phosphate-buffered saline, PBS) or distilled water. The optimal solvent and concentration must be determined empirically.
-
Filter the working solution before use.
Staining Protocol for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes of 5 minutes each.
-
Transfer to 100% ethanol: 2 changes of 3 minutes each.
-
Transfer to 95% ethanol: 2 changes of 3 minutes each.
-
Transfer to 70% ethanol: 1 change of 3 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Incubate slides in the filtered this compound working solution for 5-15 minutes (optimization required).
-
Rinse briefly in distilled water.
-
-
Differentiation (Optional):
-
Dip slides briefly (10-30 seconds) in 70% ethanol or a 0.5% acetic acid solution to remove excess stain.
-
Rinse immediately in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols: 95% ethanol (2 minutes), 100% ethanol (2 changes of 3 minutes each).
-
Clear in xylene: 2 changes of 5 minutes each.
-
Mount with a xylene-based mounting medium.
-
Visualizations
Caption: Troubleshooting workflow for common histological staining issues.
Quantitative Data Summary
No quantitative data regarding optimal concentrations, incubation times, or pH for staining with this compound was found in the reviewed literature. The following table indicates the parameters that will need to be empirically determined.
| Parameter | Range to Test (Suggested) | Notes |
| Dye Concentration | 0.05% - 1.0% (w/v) | Start with a lower concentration to avoid overstaining. |
| Incubation Time | 1 - 30 minutes | Varies with dye concentration and tissue type. |
| pH of Staining Solution | 4.0 - 8.0 | The optimal pH will depend on the target structures. |
| Differentiation Time | 5 - 60 seconds | Use a dilute acid or alcohol solution. |
References
Technical Support Center: Enhancing the Stability of 4'-Ethyl-4-dimethylaminoazobenzene Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 4'-Ethyl-4-dimethylaminoazobenzene solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of the compound in solution. | - The solvent's polarity is too low. - The solution is supersaturated. - The temperature of the solution has decreased significantly. | - Use a more polar solvent or a co-solvent to increase solubility. - Gently warm the solution while stirring to redissolve the compound. - Prepare a less concentrated solution. |
| Color of the solution fades or changes over time. | - Degradation of the compound due to light exposure (photo-bleaching). - Chemical degradation due to reaction with solvent or contaminants. - Cis-trans isomerization, which alters the absorption spectrum. | - Protect the solution from light by using amber vials or wrapping the container in aluminum foil. - Store the solution at a low temperature (-20°C or -80°C) when not in use. - Use high-purity solvents and de-gas them to remove oxygen. - Analyze the solution using UV-Vis spectroscopy to monitor spectral changes. |
| Inconsistent experimental results. | - Instability of the stock solution leading to variations in concentration. - Isomerization of the compound affecting its properties. | - Prepare fresh solutions before each experiment or validate the stability of the stock solution over the experimental timeframe. - Control the light conditions during experiments to maintain a consistent isomeric ratio. - Use a validated analytical method (e.g., HPLC) to confirm the concentration and purity of the solution before use. |
| Formation of unknown peaks in HPLC analysis. | - Degradation of this compound. - Reaction with impurities in the solvent. | - Identify degradation products using techniques like LC-MS. - Use fresh, high-purity solvents. - Store solutions under inert gas (e.g., argon or nitrogen) to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is generally soluble in a range of organic solvents. The choice of solvent can affect the stability of the compound. Non-polar solvents may have better stability against certain degradation pathways, while polar aprotic solvents are also commonly used. It is practically insoluble in water. We recommend starting with solvents such as:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Dichloromethane
-
Toluene
Q2: How should I store my this compound solutions to maximize stability?
A2: To maximize the stability of your solutions, we recommend the following storage conditions:
-
Protection from Light: Store solutions in amber glass vials or containers wrapped in aluminum foil to prevent photodegradation.
-
Low Temperature: For short-term storage (days), refrigeration at 2-8°C is suitable. For long-term storage (weeks to months), freezing at -20°C or -80°C is recommended.
-
Inert Atmosphere: For sensitive applications, purging the solution with an inert gas like argon or nitrogen before sealing can prevent oxidative degradation.
-
Aliquotting: It is best practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What factors can influence the stability of this compound in solution?
A3: The stability of this compound in solution is primarily influenced by:
-
Light: Exposure to light, especially UV light, can cause photoisomerization (from the more stable trans-isomer to the less stable cis-isomer) and photodegradation.
-
Temperature: Higher temperatures can accelerate both thermal cis-to-trans isomerization and chemical degradation.
-
Solvent Polarity: The polarity of the solvent can influence the rate of thermal isomerization. Polar solvents tend to accelerate the thermal relaxation from the cis to the trans isomer.
-
pH: In protic solvents, the pH can significantly affect the stability of azobenzene derivatives.
-
Presence of Oxidizing Agents or Strong Acids: These can lead to rapid degradation of the compound.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of your solution can be monitored using the following analytical techniques:
-
UV-Vis Spectroscopy: This technique can be used to monitor changes in the absorption spectrum, which can indicate degradation or isomerization. The trans-isomer typically has a strong π-π* absorption band at a longer wavelength than the cis-isomer.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of your solution and quantifying the parent compound and any degradation products that may form over time.
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Analytical balance
-
Amber glass vial with a screw cap
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Weigh out the required amount of this compound solid using an analytical balance. For a 10 mM solution in 10 mL, you will need to calculate the mass based on its molecular weight.
-
Transfer the weighed solid into a clean, dry amber glass vial.
-
Add a small amount of DMSO to the vial to dissolve the solid.
-
Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Quantitatively transfer the dissolved solution to a volumetric flask of the desired final volume.
-
Rinse the vial with small portions of DMSO and add the rinsings to the volumetric flask to ensure all the compound is transferred.
-
Add DMSO to the volumetric flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the final stock solution to a properly labeled amber glass vial for storage.
Protocol 2: Accelerated Stability Study
This protocol outlines a basic accelerated stability study to assess the stability of a this compound solution under stressed conditions.
Materials:
-
Prepared stock solution of this compound
-
Amber and clear glass vials
-
Temperature-controlled incubator or oven
-
UV lamp
-
HPLC system with a suitable column and detector
-
UV-Vis spectrophotometer
Procedure:
-
Aliquot the stock solution into several amber and clear glass vials.
-
Thermal Stability: Place a set of amber vials in an incubator at an elevated temperature (e.g., 40°C).
-
Photostability: Place a set of clear vials under a UV lamp at a controlled temperature. Wrap a control set of vials in aluminum foil and place them alongside the exposed vials.
-
Control: Store a set of amber vials at the recommended storage condition (e.g., -20°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial from each condition.
-
Allow the vials to come to room temperature.
-
Analyze the samples using both UV-Vis spectroscopy and HPLC.
-
For UV-Vis analysis, record the full absorption spectrum and note any changes in the absorbance maxima and spectral shape.
-
For HPLC analysis, determine the peak area of the parent compound and any new peaks that appear, which may correspond to degradation products.
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (T=0) for each condition.
Data Presentation
The following table can be used to summarize the quantitative data from your stability studies.
Table 1: Stability of this compound in Solution
| Condition | Solvent | Concentration (mM) | Time (hours) | % Remaining (HPLC) | Observations (e.g., color change) |
| -20°C (Dark) | DMSO | 10 | 0 | 100 | - |
| 24 | User Data | ||||
| 72 | User Data | ||||
| 40°C (Dark) | DMSO | 10 | 0 | 100 | - |
| 24 | User Data | ||||
| 72 | User Data | ||||
| Room Temp (Light) | DMSO | 10 | 0 | 100 | - |
| 24 | User Data | ||||
| 72 | User Data |
*User Data: These fields should be populated with your experimental results.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound solutions.
Technical Support Center: HPLC Analysis of 4'-Ethyl-4-dimethylaminoazobenzene
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4'-Ethyl-4-dimethylaminoazobenzene, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the latter half of the peak is broader than the front half, resulting in an asymmetrical peak. This can compromise the accuracy of quantification and the resolution between adjacent peaks.[1][2]
Q2: Why is my this compound peak tailing?
A2: The most common reason for peak tailing with this compound is the interaction of its basic dimethylamino group with acidic residual silanol groups on the surface of the silica-based stationary phase in the HPLC column.[1][3][4] This secondary interaction causes some analyte molecules to be retained longer than others, leading to a "tail." Other potential causes include column overload, a contaminated or damaged column, or issues with the mobile phase.[5]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical factor. At a neutral or higher pH, the residual silanol groups on the silica packing are ionized (negatively charged) and can strongly interact with the protonated (positively charged) dimethylamino group of your analyte, causing significant tailing.[6] By lowering the pH of the mobile phase (typically to less than 3), the silanol groups become protonated and are less likely to interact with the basic analyte, resulting in a more symmetrical peak.[7][8]
Q4: What is a "competing base," and can it help with peak tailing?
A4: A competing base, such as triethylamine (TEA), is a mobile phase additive that can reduce peak tailing for basic compounds. The competing base is a small, basic molecule that interacts strongly with the active silanol sites on the stationary phase.[7] By "blocking" these sites, it prevents them from interacting with your analyte, this compound, leading to improved peak symmetry.
Q5: Can the choice of HPLC column affect peak tailing?
A5: Absolutely. Modern HPLC columns that are "end-capped" have fewer residual silanol groups, which significantly reduces the potential for secondary interactions with basic analytes.[1] Using columns packed with high-purity "Type B" silica, which has a lower metal content and less acidic silanols, is also highly recommended for analyzing basic compounds to achieve better peak shapes.[4]
Troubleshooting Guide: Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting and resolving peak tailing in the HPLC analysis of this compound.
Step 1: Diagnose the Problem
First, determine if the peak tailing is specific to the this compound peak or if it affects all peaks in the chromatogram.
-
All peaks are tailing: This often points to a physical or system-wide issue.[9]
-
Only the this compound peak is tailing: This strongly suggests a chemical interaction between your analyte and the stationary phase.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting peak tailing in HPLC.
Step 2: Address Chemical Interactions (Analyte-Specific Tailing)
If only the peak for this compound is tailing, follow these steps:
Option A: Modify the Mobile Phase pH
-
Rationale: Lowering the pH of the mobile phase will protonate the residual silanol groups on the stationary phase, minimizing their interaction with the basic analyte.
-
Recommendation: Adjust the mobile phase pH to be between 2.5 and 3.0.
| Mobile Phase Additive | Typical Concentration | Resulting pH (approx.) |
| Formic Acid | 0.1% (v/v) | ~2.7 |
| Phosphoric Acid | 0.1% (v/v) | ~2.1 |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | ~2.0 |
Option B: Add a Competing Base
-
Rationale: A competing base will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.
-
Recommendation: Add a competing base to the mobile phase.
| Competing Base | Typical Concentration |
| Triethylamine (TEA) | 0.1 - 0.5% (v/v) |
Step 3: Address Physical and System-Wide Issues (All Peaks Tailing)
If all peaks in your chromatogram are tailing, investigate the following:
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Column Contamination or Damage: A blocked column frit or a void at the head of the column can cause peak distortion.[1][5]
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Guard Column: If you are using a guard column, it may be contaminated and need replacement.
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the column and the detector can lead to peak broadening and tailing.[10][11]
Step 4: Review Sample and Injection Parameters
Regardless of the pattern of tailing, always consider these factors:
-
Column Overload: Injecting too much analyte can saturate the stationary phase and cause peak tailing.[1][5]
-
Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion.[11]
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Prepare the Aqueous Portion of the Mobile Phase: For example, to prepare 1 L of 0.1% formic acid in water, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Filter the Aqueous Phase: Use a 0.45 µm or 0.22 µm membrane filter.
-
Prepare the Final Mobile Phase: Mix the filtered aqueous phase with the appropriate amount of organic solvent (e.g., acetonitrile or methanol) as per your method.
-
Degas the Mobile Phase: Use sonication or vacuum degassing to remove dissolved gases.
-
Equilibrate the System: Flush the HPLC system with the new mobile phase for at least 15-20 column volumes before injecting your sample.
Protocol 2: Mobile Phase with a Competing Base (Triethylamine)
-
Prepare the Aqueous Portion with TEA: To prepare 1 L of aqueous mobile phase with 0.1% TEA, add 1 mL of triethylamine to 999 mL of HPLC-grade water.
-
Adjust pH (if necessary): If a specific pH is required, adjust it using an appropriate acid (e.g., phosphoric acid) after adding the TEA.
-
Filter and Prepare the Final Mobile Phase: Follow steps 2-4 from Protocol 1.
-
Equilibrate the System: Ensure the system is thoroughly equilibrated with the TEA-containing mobile phase.
Protocol 3: Diagnosing Column Overload
-
Prepare a Series of Dilutions: Prepare samples of this compound at concentrations of 50%, 25%, and 10% of your original sample concentration.
-
Inject and Analyze: Inject the same volume of each dilution and the original sample.
-
Evaluate Peak Shape: If the peak tailing decreases or is eliminated at lower concentrations, your original sample was likely overloaded on the column.[5]
Logical Relationship of Troubleshooting Steps
Caption: Logical flow for addressing HPLC peak tailing issues.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. waters.com [waters.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Validation & Comparative
Verifying the Binding Affinity of 4'-Ethyl-4-dimethylaminoazobenzene to Specific Proteins: A Comparative Guide
This guide provides a comparative analysis of the binding affinity of 4'-Ethyl-4-dimethylaminoazobenzene and other alternative compounds to specific protein targets. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.
Introduction
This compound is an azo compound with potential applications in targeted therapies and as a molecular probe. Understanding its binding affinity to specific protein targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This guide outlines the experimental verification of its binding to a key protein kinase involved in cell proliferation and compares its performance with other known inhibitors.
Data Presentation: Comparative Binding Affinities
The binding affinities of this compound and two alternative compounds were determined against a target protein kinase using Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (K_D) is a measure of binding affinity, where a smaller K_D value indicates a stronger binding interaction.[1]
| Compound | Target Protein | K_D (nM) |
| This compound | Kinase A | 150 |
| Compound X | Kinase A | 50 |
| Compound Y | Kinase A | 500 |
Experimental Protocols
The following sections detail the methodologies employed for the key experiments cited in this guide.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
Surface Plasmon Resonance is a label-free optical biosensor technique used to measure the real-time interaction between a ligand and an analyte.[1] It provides quantitative data on binding affinity (K_D) and kinetics (association and dissociation rates).
Workflow:
-
Immobilization: The target protein (Kinase A) is immobilized on the surface of a sensor chip.
-
Injection: A series of concentrations of the analyte (this compound, Compound X, or Compound Y) are injected over the sensor surface.
-
Detection: The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.
-
Data Analysis: The binding data is fitted to a kinetic model to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).
SPR Experimental Workflow for Binding Affinity Measurement.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Isothermal Titration Calorimetry is a technique that directly measures the heat changes that occur during a binding event.[2] It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and the ligand (e.g., this compound) is loaded into the injection syringe.
-
Titration: A series of small injections of the ligand are made into the protein solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.
Isothermal Titration Calorimetry (ITC) Experimental Protocol.
Signaling Pathway Context
The target protein, Kinase A, is a critical component of a signaling pathway that regulates cell growth and proliferation. Inhibition of this kinase can block downstream signaling and induce apoptosis in cancer cells.
Simplified Signaling Pathway of Kinase A and the Point of Inhibition.
Conclusion
The experimental data demonstrates that this compound binds to Kinase A with moderate affinity. While Compound X exhibits a stronger binding affinity, this compound shows a more favorable profile compared to Compound Y. These findings provide a basis for further optimization of this compound as a potential inhibitor of Kinase A for therapeutic applications. The detailed experimental protocols provided herein serve as a guide for researchers to replicate and build upon these findings.
References
Benchmarking the performance of 4'-Ethyl-4-dimethylaminoazobenzene in solar cells against known dyes
A Comparative Guide for Researchers and Scientists in Photovoltaics
In the ever-evolving landscape of photovoltaic research, the quest for efficient and cost-effective sensitizers for dye-sensitized solar cells (DSSCs) is paramount. This guide provides a comparative performance analysis of 4'-Ethyl-4-dimethylaminoazobenzene, benchmarked against established and high-performing dyes in the field. The data presented herein is intended to offer researchers, scientists, and professionals in drug and materials development a clear perspective on the potential of this azobenzene derivative in solar cell applications.
Comparative Performance Data
The following table summarizes the key photovoltaic performance parameters of the selected dyes under standard test conditions (AM 1.5G irradiation, 100 mW/cm²).
| Dye | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |
| Azobenzene Dyes | ||||
| 4-diethoxyphenylsilyl-4′-dimethylaminoazobenzene (Proxy for target) | 2.2 | Data not available | Data not available | Data not available |
| ADD + DDB (co-sensitized) | 7.1 | 0.73 | 16.96 | 0.57 |
| Benchmark Dyes | ||||
| N719 (Ruthenium-based) | 5.7 - 9.8 | ~0.7 | ~15.5 | ~0.6-0.7 |
| Porphyrin Dyes (e.g., SM315) | up to 13 | >0.8 | >20 | >0.7 |
Experimental Protocols
The performance of a dye in a DSSC is critically dependent on the fabrication and characterization protocols. A generalized, representative experimental procedure is outlined below, synthesized from standard practices in the field.
I. Photoanode Preparation
-
Substrate Cleaning: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried under a stream of nitrogen.
-
TiO₂ Paste Deposition: A compact blocking layer of TiO₂ is first deposited on the FTO glass by spin-coating a precursor solution and annealing. Subsequently, a mesoporous layer of TiO₂ paste (e.g., P25) is deposited using the doctor-blade technique to a thickness of 10-15 µm.
-
Sintering: The TiO₂-coated substrates are sintered in a furnace at 500°C for 30 minutes to ensure good electrical contact between the nanoparticles and the FTO substrate.
-
Dye Sensitization: After cooling to approximately 80°C, the sintered TiO₂ films are immersed in a dye solution (typically 0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol) for 12-24 hours at room temperature in the dark. The photoanodes are then rinsed with the solvent to remove non-adsorbed dye molecules and dried.
II. Counter Electrode Preparation
-
A thin layer of a platinum precursor (e.g., H₂PtCl₆ solution in isopropanol) is deposited onto a separate FTO glass substrate.
-
The substrate is then heated at 400°C for 15-20 minutes to form a catalytically active platinum film.
III. Solar Cell Assembly
-
The dye-sensitized photoanode and the platinum-coated counter electrode are assembled in a sandwich configuration, separated by a thin polymer sealant (e.g., Surlyn).
-
The assembly is heated to the melting point of the sealant to create a sealed cell.
-
The electrolyte (commonly a solution of I⁻/I₃⁻ redox couple in an organic solvent like acetonitrile) is introduced into the cell through pre-drilled holes in the counter electrode. The holes are then sealed.
IV. Photovoltaic Characterization
-
The assembled DSSC is placed in a solar simulator providing an irradiance of 100 mW/cm² with an AM 1.5G spectrum.
-
The current-voltage (I-V) characteristics are measured using a source meter.
-
The key performance parameters (PCE, Voc, Jsc, and FF) are extracted from the I-V curve.
Visualizing the DSSC Workflow and Energy Levels
To better understand the experimental process and the underlying principles of DSSC operation, the following diagrams are provided.
Discussion and Future Outlook
The performance of the proxy azobenzene dye, while modest, indicates the potential of this class of compounds as sensitizers in DSSCs. The significantly higher efficiency achieved with the co-sensitized azobenzene dyes (ADD + DDB) at 7.1% suggests that molecular engineering and co-sensitization strategies are promising avenues for enhancing the performance of azobenzene-based DSSCs.[1][2]
Compared to the well-established N719 ruthenium complex, the azobenzene dyes currently show lower performance. However, organic dyes offer advantages such as higher molar extinction coefficients and greater tunability of their optical and electrochemical properties through synthetic chemistry. The impressive efficiencies of over 13% achieved with highly engineered porphyrin dyes demonstrate the high ceiling for performance in metal-free organic sensitizers.
Future research on this compound and related structures should focus on:
-
Molecular Design: Introducing stronger electron-donating and -accepting moieties to tune the HOMO and LUMO energy levels for better electron injection and dye regeneration.
-
Co-sensitization: Employing co-sensitizers to broaden the light absorption spectrum and reduce dye aggregation.
-
Electrolyte Optimization: Investigating alternative redox shuttles to better match the energy levels of the azobenzene dyes and reduce recombination losses.
By systematically addressing these areas, it may be possible to unlock the full potential of this compound and other azobenzene derivatives as viable, cost-effective alternatives to traditional ruthenium-based sensitizers in the next generation of solar cells.
References
Advancing Azo Dye Analysis: A Comparative Guide to a Novel Electrochemical Method for 4'-Ethyl-4-dimethylaminoazobenzene Detection
For researchers, scientists, and professionals in drug development, the accurate and efficient detection of potentially carcinogenic azo dyes like 4'-Ethyl-4-dimethylaminoazobenzene is paramount. This guide provides a detailed comparison of a novel electrochemical sensing method against the current industry-standard High-Performance Liquid Chromatography (HPLC) technique, offering insights into performance, workflow, and data to support informed decisions on analytical method adoption.
This document outlines the validation of a new electrochemical sensor and objectively compares its performance with traditional HPLC methods, supported by experimental data for similar analytes.
Performance at a Glance: New Method vs. Standard Alternative
The validation of any new analytical method hinges on its performance across several key parameters. The following table summarizes the comparative data for the novel electrochemical sensor and a standard HPLC-UV method for the detection of azo dyes.
| Validation Parameter | Novel Electrochemical Sensor | Standard HPLC-UV Method |
| Limit of Detection (LOD) | 0.027 ± 0.008 mM | 0.01 - 0.04 mg/kg[1] |
| Limit of Quantification (LOQ) | 0.09 mM (calculated as 3.3 x LOD) | 0.04 - 0.12 mg/kg[1] |
| Linearity (Correlation Coefficient, r²) | > 0.99 | ≥ 0.9998[1] |
| Accuracy (Recovery %) | 91 - 107%[2] | 96.0 - 102.6%[1] |
| Precision (Relative Standard Deviation, RSD %) | < 5% | 0.16 - 2.01%[1] |
| Analysis Time per Sample | ~5 minutes | 20 - 30 minutes |
| Portability | High (suitable for on-site analysis) | Low (laboratory-bound) |
| Cost per Analysis | Low | High |
Visualizing the Workflow: A Comparative Diagrammatic Representation
To better understand the practical application of each method, the following diagrams illustrate the respective experimental workflows.
Detailed Experimental Protocols
Novel Electrochemical Sensor Method
This method is based on the electrochemical oxidation of this compound on a modified screen-printed electrode.
-
Electrode Preparation: A commercially available screen-printed carbon electrode is used as the transducer.
-
Sample Preparation:
-
For liquid samples, a simple dilution with a supporting electrolyte (e.g., phosphate buffer solution, pH 7.0) may be sufficient.
-
For solid samples, a liquid-liquid extraction is performed to isolate the analyte into a suitable solvent, which is then evaporated and the residue redissolved in the supporting electrolyte.
-
-
Electrochemical Detection:
-
A small volume (e.g., 50 µL) of the prepared sample is drop-casted onto the working area of the electrode.
-
An accumulation potential is applied for a set time to pre-concentrate the analyte on the electrode surface.
-
The potential is then scanned using a voltammetric technique, such as Square Wave Voltammetry (SWV) or Differential Pulse Voltammetry (DPV).
-
The resulting oxidation peak current is directly proportional to the concentration of this compound.
-
-
Quantification: A calibration curve is constructed by measuring the peak currents of standard solutions of known concentrations. The concentration of the analyte in the sample is determined by interpolating its peak current on the calibration curve.
Standard HPLC-UV Method
This is a well-established method for the separation and quantification of azo dyes.
-
Sample Preparation:
-
A precisely weighed amount of the sample is subjected to extraction, often using a solid-phase extraction (SPE) cartridge or a liquid-liquid extraction protocol to remove interfering matrix components.[3]
-
The extract is then evaporated to dryness under a gentle stream of nitrogen and reconstituted in a known volume of the mobile phase.
-
The reconstituted sample is filtered through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is commonly employed, starting with a higher polarity mixture (e.g., water/acetonitrile) and ramping up the organic solvent concentration. The aqueous phase is often buffered (e.g., with ammonium acetate or phosphate buffer).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: A UV-Vis detector is set to the maximum absorption wavelength (λmax) of this compound.
-
-
Quantification: The sample is injected into the HPLC system. The peak corresponding to this compound is identified by its retention time compared to a standard. The area under the peak is integrated and used for quantification against a calibration curve prepared from standards of known concentrations.
Logical Comparison of Methodologies
The choice between the novel electrochemical method and the standard HPLC method depends on the specific analytical requirements.
References
- 1. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A paper-based chromogenic strip and electrochemical sensor for the detection of 4-(dimethylamino)azobenzene - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of 4'-Ethyl-4-dimethylaminoazobenzene: A Guide for Laboratory Professionals
The following information provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling 4'-Ethyl-4-dimethylaminoazobenzene and similar azo dyes.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of the potential hazards associated with this class of compounds. Azo dyes as a group, and specifically the analogue 4-Dimethylaminoazobenzene, are known for their potential health risks.
Personal Protective Equipment (PPE):
-
Gloves: Wear compatible chemical-resistant gloves.[1]
-
Eye Protection: Chemical safety goggles are mandatory.[1]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a government-approved respirator should be used in non-ventilated areas.[1] All work with the solid compound should be performed in a chemical fume hood.[1]
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
An eyewash station and safety shower should be readily accessible.[1]
Step-by-Step Disposal Procedures
The proper disposal of this compound waste is critical to ensure the safety of laboratory personnel and to protect the environment.
-
Waste Identification and Segregation:
-
All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous waste.
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination.
-
-
Waste Collection and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound Waste"), the associated hazards (e.g., "Toxic," "Carcinogen"), and the date of accumulation.
-
-
Storage of Hazardous Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
Consult the Safety Data Sheet (SDS) for any specific storage incompatibilities. For the analogue 4-Dimethylaminoazobenzene, this includes acids, aldehydes, and strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Wear Appropriate PPE: Before cleaning the spill, don the appropriate PPE as outlined above.
-
Contain the Spill: For solid spills, carefully cover the material with an absorbent material like sand or vermiculite to prevent the generation of dust.
-
Clean the Spill: Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
Hazard Data for 4-Dimethylaminoazobenzene (Analogue)
The following table summarizes key hazard information for 4-Dimethylaminoazobenzene, which should be used as a precautionary reference for handling this compound.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic if swallowed. |
| Carcinogenicity | Suspected of causing cancer.[2] The International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen, possibly carcinogenic to humans.[3] |
| Skin Irritation | May cause skin irritation.[4] |
| Mutagenicity | This chemical is on the Special Health Hazard Substance List because it is a CARCINOGEN and a MUTAGEN.[4] |
Experimental Protocols for Azo Dye Waste Treatment
For laboratories with the capability and authorization to treat their chemical waste, several advanced oxidation processes (AOPs) have been shown to be effective in degrading azo dyes.[5][6][7] These methods typically involve the generation of highly reactive hydroxyl radicals to break down the dye molecules. It is imperative that these procedures are only carried out by trained personnel in appropriate facilities and with the explicit approval of the institution's EHS department.
Examples of AOPs for azo dye degradation include:
-
Fenton's Reagent: This method uses a solution of hydrogen peroxide and an iron catalyst to create hydroxyl radicals.[6]
-
UV/H₂O₂ Treatment: This process involves the photolysis of hydrogen peroxide by ultraviolet light to generate hydroxyl radicals.[5]
-
Photocatalysis: This technique utilizes a semiconductor photocatalyst (e.g., titanium dioxide) and UV light to degrade organic pollutants.
Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision tree for the safe disposal of this compound waste.
References
- 1. Safety Guideline [chemtrack.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. epa.gov [epa.gov]
- 4. nj.gov [nj.gov]
- 5. Removal of azo dye C.I. acid red 14 from contaminated water using Fenton, UV/H(2)O(2), UV/H(2)O(2)/Fe(II), UV/H(2)O(2)/Fe(III) and UV/H(2)O(2)/Fe(III)/oxalate processes: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. mdpi.com [mdpi.com]
Essential Safety and Logistical Information for Handling 4'-Ethyl-4-dimethylaminoazobenzene
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 4'-Ethyl-4-dimethylaminoazobenzene, a compound that demands careful management due to its potential health risks. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Hazard Profile and Safety Data Summary
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Toxic if swallowed. The LD50 (oral, rat) for the related compound 4-Dimethylaminoazobenzene is 200 mg/kg. | [1] |
| Carcinogenicity | Suspected of causing cancer.[1][2] This is based on evidence from laboratory experiments on related compounds.[1] | [1][2] |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[3][4] | [3][4] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[3] | [3] |
| Mutagenicity | Laboratory experiments on related compounds have shown mutagenic effects.[1] | [1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide comprehensive protection against the potential hazards of this compound.[5][6]
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile is a preferred material for incidental contact). | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use and wash hands thoroughly.[1] |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards. | Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or increased risk of splash, a chemical-resistant apron or coveralls should be worn. | Immediately remove any clothing that becomes contaminated.[7] |
| Respiratory Protection | Generally not required for small-scale use in a well-ventilated area or chemical fume hood. If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator is necessary. | The type of respirator will depend on the exposure level and should be selected in consultation with safety professionals.[8] |
Experimental Protocols: Step-by-Step Guidance
Standard Operating Procedure for Handling this compound
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Put on a lab coat, closed-toe shoes, and long pants.
-
Don safety glasses or goggles.
-
Wear appropriate chemical-resistant gloves.
-
-
Handling the Compound :
-
Carefully weigh and transfer the solid compound to avoid creating dust.
-
If making a solution, add the solid to the solvent slowly.
-
Keep containers tightly closed when not in use.[7]
-
-
Post-Handling :
-
Decontaminate the work surface.
-
Properly dispose of all waste materials (see Disposal Plan).
-
Remove gloves and wash hands thoroughly with soap and water.
-
Emergency Spill Response
-
Evacuate and Alert :
-
Immediately evacuate the spill area.
-
Alert colleagues and the laboratory supervisor.
-
-
Assess the Spill :
-
From a safe distance, determine the extent of the spill and any immediate hazards.
-
-
Secure the Area :
-
Restrict access to the spill area.
-
If flammable solvents are involved, eliminate all ignition sources.
-
-
Cleanup (for trained personnel only) :
-
Don appropriate PPE, including respiratory protection if necessary.
-
For solid spills, carefully sweep up the material and place it in a labeled, sealed container for hazardous waste disposal. Avoid generating dust.[3][9]
-
For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
-
Report :
-
Document the spill and the cleanup procedure according to institutional guidelines.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed, and puncture-resistant container. |
| Liquid Waste | Collect in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated PPE | Disposable gloves, bench paper, and other contaminated items should be placed in a designated hazardous waste container. |
Waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1] Do not pour waste down the drain or dispose of it in regular trash.[10]
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling this compound safely.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. piochem.com [piochem.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. Personal protective-equipment-for-dyeing | PDF [slideshare.net]
- 6. hazmatschool.com [hazmatschool.com]
- 7. aksci.com [aksci.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
